1-(4-Bromo-2-fluorophenyl)cyclopropanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-bromo-2-fluorophenyl)cyclopropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFN/c10-6-1-2-7(8(11)5-6)9(12)3-4-9/h1-2,5H,3-4,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDHUWRXHQBUQGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=C(C=C(C=C2)Br)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Structural Elucidation and Confirmation of 1-(4-Bromo-2-fluorophenyl)cyclopropanamine
Abstract
The unambiguous determination of a molecule's structure is a cornerstone of chemical research and development, particularly within the pharmaceutical and agrochemical sectors. Small molecules, which constitute over 90% of marketed drugs, demand rigorous characterization to ensure safety, efficacy, and intellectual property protection.[1][2] This guide provides an in-depth, methodology-driven approach to the complete structural elucidation of 1-(4-bromo-2-fluorophenyl)cyclopropanamine, a compound featuring several key functional groups relevant to medicinal chemistry: a halogenated aromatic ring, a fluorine substituent, and a strained cyclopropylamine moiety.[3] We will detail a multi-technique, self-validating workflow designed for researchers and drug development professionals, moving from initial molecular formula confirmation by mass spectrometry to the precise mapping of atomic connectivity via multinuclear NMR, and culminating in the definitive three-dimensional structure determination by X-ray crystallography. The causality behind each experimental choice is explained to provide a framework for tackling analogous structural challenges.
Introduction: The Rationale for a Multi-Pronged Analytical Approach
The target molecule, this compound, possesses a molecular formula of C₉H₉BrFN and a molecular weight of approximately 230.08 g/mol .[4] While this information is foundational, it is insufficient to define the compound's unique isomeric arrangement. The precise placement of the bromo and fluoro substituents on the phenyl ring and the connectivity of the cyclopropanamine group are critical structural features that dictate the molecule's physicochemical properties and biological activity.
A singular analytical technique is rarely sufficient for unequivocal structure proof. Instead, a synergistic and orthogonal approach is required. This guide is structured around a logical workflow that leverages the strengths of three core analytical techniques:
-
High-Resolution Mass Spectrometry (HRMS): To rapidly confirm the elemental composition.
-
Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To meticulously map the molecular framework and atom-to-atom connectivity.
-
Single-Crystal X-ray Crystallography: To provide the ultimate, unambiguous confirmation of the three-dimensional structure in the solid state.
This integrated workflow ensures that the data from each technique corroborates the others, leading to a trustworthy and definitive structural assignment.
Sources
- 1. Frontiers | Introduction to small molecule drug discovery and preclinical development [frontiersin.org]
- 2. Small Molecules and their Impact in Drug Discovery - Mantell Associates [mantellassociates.com]
- 3. longdom.org [longdom.org]
- 4. This compound | C9H9BrFN | CID 67294860 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for High-Throughput Screening of 1-(4-Bromo-2-fluorophenyl)cyclopropanamine Analogs as LSD1 Inhibitors
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of high-throughput screening (HTS) assays to identify and characterize novel inhibitors of Lysine-Specific Demethylase 1 (LSD1/KDM1A), focusing on analogs of 1-(4-bromo-2-fluorophenyl)cyclopropanamine. This document outlines the scientific rationale, detailed protocols for various assay formats, and guidance on data analysis and interpretation.
Introduction: The Rationale for Targeting LSD1
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1][2] This enzymatic activity is crucial for controlling gene expression, and its dysregulation is implicated in the pathogenesis of numerous diseases, particularly cancer.[2][3] Overexpression of LSD1 has been observed in various malignancies, where it contributes to tumor progression by repressing tumor suppressor genes and promoting oncogenic pathways.[2] Consequently, LSD1 has emerged as a promising therapeutic target for the development of novel anti-cancer agents.[4]
The compound class of this compound and its analogs are structurally related to known irreversible LSD1 inhibitors like tranylcypromine. These compounds are designed to covalently bind to the FAD cofactor in the active site of LSD1, leading to its inactivation.[5] High-throughput screening (HTS) provides a powerful platform to systematically evaluate large libraries of such analogs to identify potent and selective LSD1 inhibitors.[6][7]
Selecting the Right High-Throughput Screening Assay
The choice of an appropriate HTS assay is critical for the successful identification of lead compounds. Several robust and reliable methods are available for screening LSD1 inhibitors, each with its own advantages and limitations.[1][8] The primary assay formats can be broadly categorized into biochemical assays and cell-based assays.
Biochemical Assays: Direct Measurement of Enzyme Inhibition
Biochemical assays directly measure the enzymatic activity of purified LSD1 and its inhibition by test compounds.[1] These assays are highly reproducible and provide a direct measure of a compound's potency against the target enzyme.
Fluorescence-based assays are the most common format for HTS due to their high sensitivity, simplicity, and amenability to automation.[9] A widely used method involves a coupled-enzyme reaction where the hydrogen peroxide (H₂O₂) produced during the demethylation reaction is used to generate a fluorescent signal.[4][10]
Principle: LSD1 demethylates a substrate (e.g., a dimethylated H3K4 peptide), producing H₂O₂ as a byproduct. In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with a non-fluorescent probe (e.g., Amplex Red or 10-acetyl-3,7-dihydroxyphenoxazine - ADHP) to produce the highly fluorescent compound resorufin.[4][10][11] The fluorescence intensity is directly proportional to the LSD1 activity.
Workflow for a Fluorescence-Based LSD1 Inhibition Assay
Caption: Workflow of a fluorescence-based LSD1 inhibition assay.
TR-FRET assays offer high sensitivity and a low background signal, making them well-suited for HTS.[8] These assays utilize antibodies that specifically recognize either the methylated or demethylated substrate.
Principle: A biotinylated H3K4me2 peptide substrate is incubated with LSD1. After the reaction, a europium-labeled antibody specific for the demethylated product and a streptavidin-allophycocyanin (APC) conjugate are added. If the substrate is demethylated, the antibody binds, bringing the europium donor and APC acceptor into close proximity, resulting in a FRET signal.
Protocol: Fluorescence-Based LSD1 Inhibition Assay
Materials:
-
Purified recombinant human LSD1/CoREST complex
-
H3K4me2 peptide substrate (e.g., ARTK(diMe)QTARKSTGGKAPRKQLA)[10]
-
This compound analogs library
-
Positive control inhibitor (e.g., Tranylcypromine)[12]
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT)
-
Horseradish Peroxidase (HRP)
-
Amplex Red (or equivalent fluorescent probe)
-
384-well black microplates
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Compound Plating: Dispense 50 nL of test compounds and controls (positive and negative) into the wells of a 384-well plate.
-
Enzyme Preparation: Prepare a solution of LSD1 enzyme in assay buffer to the desired final concentration (e.g., 5 nM).
-
Enzyme Addition: Add 5 µL of the LSD1 enzyme solution to each well containing the compounds.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Substrate Preparation: Prepare a solution of the H3K4me2 peptide substrate in assay buffer to the desired final concentration (e.g., 2 µM).
-
Reaction Initiation: Add 5 µL of the substrate solution to each well to start the enzymatic reaction.
-
Reaction Incubation: Mix the plate and incubate for 60 minutes at 37°C.
-
Detection Reagent Preparation: Prepare a detection reagent solution containing HRP and Amplex Red in assay buffer.
-
Signal Development: Add 10 µL of the detection reagent to each well. Incubate for 15 minutes at room temperature, protected from light.
-
Fluorescence Measurement: Read the fluorescence intensity on a plate reader with excitation at 530-540 nm and emission at 585-595 nm.[4][10]
Cell-Based Assays: Assessing Activity in a Physiological Context
Cell-based assays measure the effects of compounds on LSD1 activity within a cellular environment, providing insights into cell permeability, off-target effects, and cytotoxicity.[13] These assays are crucial for validating hits from biochemical screens and prioritizing compounds for further development.
CETSA is a powerful method to confirm direct target engagement of a compound with LSD1 in cells.
Principle: The binding of a ligand (inhibitor) to its target protein stabilizes the protein, leading to an increase in its melting temperature. Cells are treated with the test compound, heated to various temperatures, and the amount of soluble LSD1 remaining is quantified by Western blotting or ELISA.
High-content imaging allows for the quantification of changes in histone methylation levels in response to inhibitor treatment.
Principle: Cells are treated with the test compounds, fixed, and stained with antibodies specific for H3K4me2 and a nuclear counterstain (e.g., DAPI). Automated microscopy and image analysis are used to quantify the fluorescence intensity of the H3K4me2 signal within the nucleus. A decrease in the H3K4me2 signal indicates LSD1 inhibition.
Protocol: High-Content Imaging Assay for LSD1 Inhibition
Materials:
-
A relevant cancer cell line with high LSD1 expression (e.g., MV4-11 acute myeloid leukemia cells)
-
Cell culture medium and supplements
-
This compound analogs library
-
Positive control inhibitor (e.g., GSK-2879552)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against H3K4me2
-
Fluorescently labeled secondary antibody
-
DAPI nuclear stain
-
384-well clear-bottom imaging plates
-
High-content imaging system
Procedure:
-
Cell Seeding: Seed cells into a 384-well imaging plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a concentration range of the test compounds and controls for 24-72 hours.
-
Cell Fixation: Carefully remove the culture medium and fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize with 0.5% Triton X-100 for 10 minutes.
-
Blocking: Wash with PBS and block non-specific antibody binding with blocking buffer for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody against H3K4me2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.
-
Nuclear Staining: Wash with PBS and counterstain the nuclei with DAPI for 10 minutes.
-
Imaging: Acquire images using a high-content imaging system.
-
Image Analysis: Use image analysis software to segment the nuclei based on the DAPI signal and quantify the mean fluorescence intensity of the H3K4me2 signal within each nucleus.
Data Analysis and Interpretation
Rigorous data analysis is essential for identifying true hits and minimizing false positives.
Primary Screen Data Analysis
For the primary screen, the percentage of inhibition for each compound is calculated using the following formula:
% Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_no-enzyme - Signal_background))
A common threshold for hit identification is a decrease in the readout signal of more than three standard deviations from the mean signal of the negative control wells.[9]
Dose-Response Curves and IC₅₀ Determination
Hits from the primary screen should be confirmed in dose-response experiments to determine their potency (IC₅₀ value). The IC₅₀ is the concentration of an inhibitor that reduces the enzyme activity by 50%. This is typically determined by fitting the dose-response data to a four-parameter logistic equation.
Assay Quality Control
The robustness of an HTS assay is assessed using the Z'-factor, which is a statistical parameter that reflects the separation between the positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[9][14]
Z'-factor Calculation:
Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|
Hit Validation and Secondary Assays
Promising hits from the primary screen should be subjected to a series of secondary assays to confirm their activity, determine their mechanism of action, and assess their selectivity.
-
Orthogonal Assays: Confirm the activity of hits using a different assay format (e.g., confirming a hit from a fluorescence-based assay with a TR-FRET assay).
-
Selectivity Profiling: Test the hits against other related enzymes (e.g., other histone demethylases or monoamine oxidases) to determine their selectivity profile.
-
Mechanism of Action Studies: For covalent inhibitors, time-dependent inhibition assays can be performed to determine the rate of inactivation.
Data Presentation
Clear and concise presentation of data is crucial for easy interpretation and comparison of results.
Table 1: Summary of HTS Assay Formats for LSD1 Inhibitors
| Assay Format | Principle | Advantages | Disadvantages |
| Fluorescence-Based | Coupled-enzyme reaction detecting H₂O₂ production.[4][10] | Simple, sensitive, cost-effective, easily automated. | Prone to interference from fluorescent compounds. |
| TR-FRET | Antibody-based detection of demethylated substrate.[8] | High sensitivity, low background, homogeneous format. | Higher cost of reagents. |
| High-Content Imaging | Quantification of cellular histone methylation levels. | Provides cellular context, assesses permeability. | Lower throughput, more complex data analysis. |
| Cellular Thermal Shift | Measures target engagement by assessing protein stability. | Confirms direct binding in a cellular environment. | Lower throughput, requires specific antibodies. |
Table 2: Representative IC₅₀ Values for Known LSD1 Inhibitors
| Compound | IC₅₀ (nM) - Biochemical Assay | Cell-Based Potency | Reference |
| Iadademstat (ORY-1001) | 0.33 | Sub-nanomolar in differentiation assays.[2] | [15] |
| Pulrodemstat (CC-90011) | 0.30 - 0.66 | Growth arrest in cancer cells.[2] | [2][15] |
| Bomedemstat (IMG-7289) | 57 | Reduces platelet counts.[5] | [15] |
| GSK-2879552 | 160 | Induces differentiation in AML cells. | [15] |
| Seclidemstat (SP-2577) | 1300 | Disrupts protein-protein interactions.[5] | [15] |
Conclusion
The protocols and guidelines presented in these application notes provide a robust framework for the high-throughput screening of this compound analogs as potential LSD1 inhibitors. By employing a combination of biochemical and cell-based assays, researchers can effectively identify and characterize novel compounds with therapeutic potential for the treatment of cancer and other diseases driven by aberrant LSD1 activity. A thorough understanding of the underlying principles of each assay, coupled with rigorous data analysis and hit validation, is paramount for the success of any drug discovery campaign targeting this important epigenetic regulator.
References
-
Culhane, J. C., & Cole, P. A. (2007). LSD1 histone demethylase assays and inhibition. Methods in Enzymology, 429, 235-257. Available at: [Link]
-
Vianello, P., et al. (2021). Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. ACS Omega, 6(46), 30896-30907. Available at: [Link]
-
Sartori, L., et al. (2021). LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Frontiers in Pharmacology, 12, 732386. Available at: [Link]
-
EpigenTek. (2022). Epigenase™ LSD1 Demethylase Activity/Inhibition Assay Kit (Fluorometric). Retrieved January 27, 2026, from [Link]
-
Yu, V., et al. (2012). High-throughput screening to identify inhibitors of lysine demethylases. Journal of Biomolecular Screening, 17(1), 27-38. Available at: [Link]
-
Drug Hunter. (2025). From Inhibitors to Degraders: Many Ways to Target LSD1 (KDM1A). Retrieved January 27, 2026, from [Link]
-
EpigenTek. (n.d.). Epigenase LSD1 Demethylase Activity/Inhibition Assay Kit (Colorimetric). Retrieved January 27, 2026, from [Link]
-
Wang, J., et al. (2023). High-Throughput Screening for Epigenetic Compounds That Induce Human β-Defensin 1 Synthesis. International Journal of Molecular Sciences, 24(2), 1645. Available at: [Link]
-
Park, H., et al. (2024). High-Throughput Screening for Prescribing Cascades Among Real-World Angiotensin-Converting Enzyme Inhibitor Initiators. Pharmacoepidemiology and Drug Safety, 33(3), e70132. Available at: [Link]
-
Eagling, V. A., et al. (2002). Application of higher throughput screening (HTS) inhibition assays to evaluate the interaction of antiparasitic drugs with cytochrome P450s. Drug Metabolism and Disposition, 30(11), 1264-1270. Available at: [Link]
-
Schriemer, D. C., & Hindsgaul, O. (2005). High-Throughput Screening for Enzyme Inhibitors Using Frontal Affinity Chromatography with Liquid Chromatography and Mass Spectrometry. Analytical Chemistry, 77(15), 4731-4738. Available at: [Link]
-
Longdom Publishing. (n.d.). High-Throughput Screening for Enzyme Modulation. Retrieved January 27, 2026, from [Link]
-
Assay Genie. (n.d.). High-Throughput Screening Assays. Retrieved January 27, 2026, from [Link]
-
Royal Society of Chemistry. (2024). Chapter 2: Assay Development and Screening Strategies for Epigenetic Targets. In Epigenetics for Drug Discovery. Available at: [Link]
-
Reaction Biology. (n.d.). LSD1 Demethylase Assay Services. Retrieved January 27, 2026, from [Link]
-
Beltran, H., et al. (2022). High-throughput epigenetic profiling immunoassays for accelerated disease research and clinical development. Clinical Epigenetics, 14(1), 116. Available at: [Link]
-
Halls, M. L., & Cooper, D. M. F. (2011). Development of a High-Throughput Screening Paradigm for the Discovery of Small Molecule Modulators of Adenylyl Cyclase. Journal of Biomolecular Screening, 16(4), 420-429. Available at: [Link]
-
Copeland, R. A. (2020). High-Throughput Screening For The Discovery Of Enzyme Inhibitors. Progress in Medicinal Chemistry, 59, 1-36. Available at: [Link]
-
Wigle, T. J., et al. (2010). Assay Development for Histone Methyltransferases. Journal of Biomolecular Screening, 15(7), 765-776. Available at: [Link]
-
An, W. F., & Tolliday, N. (2010). Cell-based assays for high-throughput screening. Molecular Biotechnology, 45(2), 180-186. Available at: [Link]
-
Visikol. (2022). High Throughput Epigenetics. Retrieved January 27, 2026, from [Link]
Sources
- 1. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 3. High-throughput epigenetic profiling immunoassays for accelerated disease research and clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. drughunter.com [drughunter.com]
- 6. longdom.org [longdom.org]
- 7. assaygenie.com [assaygenie.com]
- 8. High-throughput screening to identify inhibitors of lysine demethylases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. bio-techne.com [bio-techne.com]
- 13. Cell-based assays for high-throughput screening. | Broad Institute [broadinstitute.org]
- 14. High-Throughput Screening for Epigenetic Compounds That Induce Human β-Defensin 1 Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: 1-(4-Bromo-2-fluorophenyl)cyclopropanamine in Diversity-Oriented Synthesis
Introduction: The Strategic Value of Cyclopropylamines in Drug Discovery
The cyclopropane ring, a three-membered carbocycle, is a privileged motif in medicinal chemistry.[1][2] Its inherent ring strain imparts unique electronic and conformational properties, making it a valuable bioisostere for various functional groups.[3][4] The incorporation of a cyclopropyl moiety can significantly enhance a molecule's potency, metabolic stability, and membrane permeability while reducing off-target effects.[2] 1-Arylcyclopropanamines, in particular, serve as versatile building blocks for the synthesis of novel chemical entities. The presence of both a primary amine and a reactive aryl halide on the same scaffold, as in 1-(4-Bromo-2-fluorophenyl)cyclopropanamine , provides two orthogonal points for diversification, making it an ideal substrate for diversity-oriented synthesis (DOS).[5][6]
DOS is a powerful strategy in drug discovery that aims to generate structurally diverse small molecule libraries to explore novel biological targets.[7][8][9] Unlike target-oriented synthesis, which focuses on a specific biological target, DOS seeks to populate chemical space with a wide range of molecular architectures. This approach increases the probability of discovering novel probes for challenging biological systems.[7] This document provides a detailed guide on the application of this compound in DOS, focusing on robust and scalable synthetic protocols.
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is crucial for successful reaction planning and execution.
| Property | Value | Source |
| Molecular Formula | C₉H₉BrFN | [10] |
| Molecular Weight | 230.08 g/mol | [10] |
| Appearance | Off-white to pale yellow solid or oil | - |
| Solubility | Soluble in most organic solvents (DCM, THF, MeOH, DMF) | General chemical knowledge |
| Reactivity | The primary amine is nucleophilic and basic. The aryl bromide is susceptible to palladium-catalyzed cross-coupling reactions. The cyclopropyl ring can influence the reactivity of adjacent functional groups.[11] | [4] |
Core Synthetic Strategies & Protocols
This compound offers two primary handles for chemical diversification: the primary amine and the aryl bromide. This allows for a modular and divergent approach to library synthesis.
Strategy 1: Diversification via the Primary Amine
The primary amine of this compound is a versatile functional group that can participate in a wide array of chemical transformations.
The Ugi reaction is a cornerstone of multicomponent reactions (MCRs), enabling the rapid assembly of complex molecules from simple starting materials.[12][13][14] It is particularly well-suited for DOS due to the vast number of possible products from a small set of reactants.
Protocol 1: Ugi-4CR with this compound
This protocol describes a general procedure for the Ugi-4CR using this compound as the amine component.
Materials:
| Reagent | CAS Number | Supplier | Notes |
| This compound | 1281159-19-6 | Commercially Available | |
| Aldehyde (e.g., isobutyraldehyde) | 78-84-2 | Commercially Available | A diverse range of aldehydes can be used. |
| Carboxylic Acid (e.g., acetic acid) | 64-19-7 | Commercially Available | A diverse range of carboxylic acids can be used. |
| Isocyanide (e.g., tert-butyl isocyanide) | 7188-38-7 | Commercially Available | A diverse range of isocyanides can be used. |
| Methanol (MeOH) | 67-56-1 | Anhydrous | Solvent |
Procedure:
-
To a stirred solution of this compound (1.0 mmol) in methanol (5 mL) at room temperature, add the aldehyde (1.1 mmol) and the carboxylic acid (1.0 mmol).
-
Stir the mixture for 10 minutes to facilitate imine formation.
-
Add the isocyanide (1.0 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired Ugi product.
Expected Outcome:
This reaction typically provides the α-acylamino amide product in moderate to good yields (40-80%). The reaction is highly versatile, and a wide array of aldehydes, carboxylic acids, and isocyanides can be employed to generate a large library of compounds.[15]
Causality: The mechanism involves the formation of an imine from the amine and aldehyde, which is then protonated by the carboxylic acid. The resulting iminium ion is attacked by the isocyanide, followed by an intramolecular acyl transfer to yield the final product.[12]
The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydro-β-carbolines and related heterocyclic scaffolds, which are prevalent in natural products and pharmaceuticals.[16][17] This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone. By utilizing this compound, novel spirocyclic structures can be accessed.
Protocol 2: Pictet-Spengler Reaction for Spirocyclic Scaffolds
This protocol outlines the synthesis of a spirocyclic tetrahydro-β-carboline derivative.
Materials:
| Reagent | CAS Number | Supplier | Notes |
| This compound | 1281159-19-6 | Commercially Available | |
| Tryptaldehyde | 2593-02-4 | Commercially Available | |
| Trifluoroacetic acid (TFA) | 76-05-1 | Commercially Available | Catalyst |
| Dichloromethane (DCM) | 75-09-2 | Anhydrous | Solvent |
Procedure:
-
Dissolve this compound (1.0 mmol) and tryptaldehyde (1.0 mmol) in dichloromethane (10 mL).
-
Add trifluoroacetic acid (1.1 mmol) to the mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the spirocyclic product.
Expected Outcome:
The reaction is expected to yield the spirocyclic tetrahydro-β-carboline derivative. Yields can vary depending on the specific substrates used.
Causality: The reaction proceeds through the formation of an iminium ion, followed by an intramolecular electrophilic substitution on the indole ring to form the spirocyclic system.[17]
Strategy 2: Diversification via the Aryl Bromide
The 4-bromo substituent on the phenyl ring is a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions.[18][19][20][21][22]
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds.[23] It allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at the 4-position of the phenyl ring.
Protocol 3: Suzuki-Miyaura Cross-Coupling with Arylboronic Acids
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with various boronic acids.
Materials:
| Reagent | CAS Number | Supplier | Notes |
| This compound | 1281159-19-6 | Commercially Available | Or a derivative from Strategy 1 |
| Arylboronic acid (e.g., phenylboronic acid) | 98-80-6 | Commercially Available | A wide variety of boronic acids can be used. |
| Pd(PPh₃)₄ | 14221-01-3 | Commercially Available | Palladium catalyst |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | Commercially Available | Base |
| 1,4-Dioxane | 123-91-1 | Anhydrous | Solvent |
| Water | 7732-18-5 | Degassed | Solvent |
Procedure:
-
To a Schlenk flask, add this compound (or its derivative) (1.0 mmol), the arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and Pd(PPh₃)₄ (0.05 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the coupled product.
Expected Outcome:
This protocol generally affords the biaryl products in good to excellent yields (70-95%). The reaction is tolerant of a wide range of functional groups on the boronic acid coupling partner.
Causality: The catalytic cycle involves oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to form the new C-C bond and regenerate the catalyst.[22]
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, introducing a diverse range of amine functionalities at the 4-position.
Protocol 4: Buchwald-Hartwig Amination with Secondary Amines
This protocol details the coupling of an amine with the aryl bromide moiety.
Materials:
| Reagent | CAS Number | Supplier | Notes |
| This compound | 1281159-19-6 | Commercially Available | Or a derivative from Strategy 1 |
| Secondary Amine (e.g., morpholine) | 110-91-8 | Commercially Available | A variety of primary and secondary amines can be used. |
| Pd₂(dba)₃ | 51364-51-3 | Commercially Available | Palladium source |
| Xantphos | 161265-03-8 | Commercially Available | Ligand |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | Commercially Available | Base |
| Toluene | 108-88-3 | Anhydrous | Solvent |
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).
-
Add this compound (or its derivative) (1.0 mmol) and the secondary amine (1.2 mmol).
-
Add anhydrous toluene (5 mL).
-
Seal the tube and heat the mixture at 100 °C for 12-24 hours.
-
After cooling, dilute the reaction with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to give the aminated product.
Expected Outcome:
The Buchwald-Hartwig amination typically proceeds with high yields (75-98%). The choice of ligand and base is critical for optimal results.
Causality: The mechanism is similar to other palladium-catalyzed cross-couplings, involving oxidative addition, coordination of the amine, deprotonation, and reductive elimination.
Visualizing the Diversity-Oriented Synthesis Workflow
Caption: Workflow for DOS using this compound.
Conclusion
This compound is a highly valuable and versatile building block for diversity-oriented synthesis. The orthogonal reactivity of its primary amine and aryl bromide functionalities allows for the rapid and efficient generation of large and structurally diverse compound libraries. The protocols outlined in this document provide a solid foundation for researchers in drug discovery and medicinal chemistry to explore novel chemical space and identify new bioactive molecules. The strategic combination of multicomponent reactions and palladium-catalyzed cross-couplings enables a powerful approach to modern drug development.
References
-
Galloway, W. R.; Isidro-Llobet, A.; Spring, D. R. Diversity-oriented synthesis. Nat. Commun.2010 , 1, 80. [Link]
-
Ugi, I.; Dömling, A.; Hörl, W. Multicomponent reactions in organic chemistry. Endeavour1994 , 18, 115-122. [Link]
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95, 2457-2483. [Link]
-
Trost, B. M. The atom economy--a search for synthetic efficiency. Science1991 , 254, 1471-1477. [Link]
-
Schreiber, S. L. Target-oriented and diversity-oriented organic synthesis in drug discovery. Science2000 , 287, 1964-1969. [Link]
-
Donaldson, W. A. Synthesis of cyclopropane containing natural products. Tetrahedron2001 , 57, 8589-8627. [Link]
-
Wong, H. N. C.; Hon, M.-Y.; Tse, C.-W.; Yip, Y.-C. Use of cyclopropanes and their derivatives in organic synthesis. Chem. Rev.1989 , 89, 165-198. [Link]
-
Burke, M. D.; Schreiber, S. L. A planning strategy for diversity-oriented synthesis. Angew. Chem. Int. Ed.2004 , 43, 46-58. [Link]
-
Ruiz, J.; Sotomayor, N.; Lete, E. The Pictet-Spengler reaction in solid-phase synthesis. Tetrahedron2003 , 59, 6795-6821. [Link]
-
Wolfe, J. P.; Wagaw, S.; Marcoux, J.-F.; Buchwald, S. L. Rational Development of Practical Catalysts for Aromatic Carbon-Nitrogen Bond Formation. Acc. Chem. Res.1998 , 31, 805-818. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. namiki-s.co.jp [namiki-s.co.jp]
- 4. longdom.org [longdom.org]
- 5. Diversity-Oriented Approaches toward the Synthesis of Cyclophanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Recent Applications of Diversity-Oriented Synthesis Toward Novel, 3-Dimensional Fragment Collections [frontiersin.org]
- 7. Next generation diversity-oriented synthesis: a paradigm shift from chemical diversity to biological diversity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 9. Current strategies for diversity-oriented synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1-(4-bromo-2-fluorophenyl)cyclopropanol | CAS#:1250254-02-4 | Chemsrc [chemsrc.com]
- 11. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 12. Ugi Reaction [organic-chemistry.org]
- 13. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 16. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Palladium-catalyzed direct reductive cross-coupling of aryltrimethylammonium salts with aryl bromides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 20. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. mdpi.com [mdpi.com]
Application Note & Protocol: Synthesis of 1-(4-bromo-3-fluorophenyl)cyclopentanol via Grignard Reaction
Abstract
This document provides a comprehensive guide for the synthesis of 1-(4-bromo-3-fluorophenyl)cyclopentanol, a tertiary alcohol with potential applications in pharmaceutical and materials science research. The synthesis is achieved through a Grignard reaction, a robust and versatile method for carbon-carbon bond formation.[1] This guide details the reaction mechanism, provides a step-by-step experimental protocol, outlines critical safety considerations, and offers troubleshooting advice. The content is designed for researchers, scientists, and drug development professionals with a foundational understanding of synthetic organic chemistry.
Introduction and Scientific Background
Tertiary alcohols are pivotal structural motifs in a vast array of biologically active molecules and functional materials. The specific target of this protocol, 1-(4-bromo-3-fluorophenyl)cyclopentanol, incorporates a halogenated phenyl group, a common feature in medicinal chemistry that can influence a molecule's pharmacokinetic and pharmacodynamic properties. The Grignard reaction stands as a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional efficiency.[1] It involves the reaction of an organomagnesium halide (the Grignard reagent) with a carbonyl compound, such as a ketone or aldehyde, to produce a secondary or tertiary alcohol respectively.[2][3][4]
The synthesis outlined herein proceeds in two key stages:
-
Formation of the Grignard Reagent: 4-Bromo-3-fluorophenylmagnesium bromide is prepared by reacting 1-bromo-4-fluoro-2-iodobenzene with magnesium metal in an anhydrous ether solvent.
-
Nucleophilic Addition: The freshly prepared Grignard reagent acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of cyclopentanone.
-
Acidic Workup: The resulting magnesium alkoxide intermediate is hydrolyzed in an acidic workup to yield the final tertiary alcohol product.
A critical aspect of this synthesis is the careful management of the reaction conditions to prevent side reactions. Grignard reagents are highly basic and will react with any protic source, including water, alcohols, and carboxylic acids.[5][6][7] Therefore, the use of anhydrous solvents and reagents, along with an inert atmosphere, is paramount for a successful outcome.[8]
Reaction Mechanism and Key Considerations
The Grignard reaction proceeds through a nucleophilic addition mechanism.[2] The carbon-magnesium bond in the Grignard reagent is highly polarized, rendering the carbon atom nucleophilic and the magnesium atom electrophilic.[9]
Diagram of the Reaction Mechanism:
Caption: Mechanism of the Grignard Reaction.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The necessity for dry solvents and glassware stems from the high basicity of the Grignard reagent.[6][10] Any trace of water will protonate the Grignard reagent, converting it into an unreactive alkane and reducing the overall yield.[7] Diethyl ether or tetrahydrofuran (THF) are commonly used solvents as they are aprotic and can be effectively dried.
-
Inert Atmosphere: The use of an inert atmosphere (e.g., nitrogen or argon) prevents the Grignard reagent from reacting with atmospheric oxygen, which can lead to the formation of undesired byproducts.
-
Initiation of Grignard Formation: The reaction between the aryl halide and magnesium metal can sometimes be slow to initiate. Several techniques can be employed to start the reaction, including crushing the magnesium turnings to expose a fresh surface, adding a small crystal of iodine, or using a sonicator.[11]
-
Temperature Control: The formation of the Grignard reagent is an exothermic process.[12] The reaction is typically initiated at room temperature and may require cooling to maintain a gentle reflux. The subsequent addition of the ketone is also often performed at a reduced temperature to control the reaction rate and minimize side reactions.
-
Acidic Workup: A dilute acid solution (e.g., aqueous ammonium chloride or dilute hydrochloric acid) is used to quench the reaction and protonate the magnesium alkoxide intermediate to form the desired alcohol.[4][13] This step also helps to dissolve the magnesium salts, facilitating their removal during the extraction process.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 1-Bromo-4-fluoro-2-iodobenzene | ≥98% | Sigma-Aldrich |
| Magnesium turnings | ≥99.5% | Sigma-Aldrich |
| Iodine | Reagent grade | Fisher Scientific |
| Anhydrous diethyl ether (Et₂O) | ACS grade, ≥99.0% | Sigma-Aldrich |
| Cyclopentanone | ≥99% | Sigma-Aldrich |
| Saturated aqueous ammonium chloride (NH₄Cl) | Laboratory grade | Fisher Scientific |
| Anhydrous magnesium sulfate (MgSO₄) | Laboratory grade | VWR Chemicals |
| Diethyl ether (for extraction) | Laboratory grade | VWR Chemicals |
| Hexanes | ACS grade | Fisher Scientific |
| Ethyl acetate | ACS grade | Fisher Scientific |
Equipment
-
Three-necked round-bottom flask (250 mL)
-
Reflux condenser
-
Dropping funnel (100 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas supply (nitrogen or argon) with a bubbler
-
Syringes and needles
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glassware for extraction and purification (beakers, Erlenmeyer flasks)
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
Step-by-Step Methodology
Part A: Preparation of the Grignard Reagent (4-Bromo-3-fluorophenylmagnesium bromide)
-
Glassware Preparation: All glassware must be thoroughly dried in an oven at 120 °C overnight and allowed to cool in a desiccator over a drying agent before use.[10]
-
Assembly: Assemble the three-necked flask with the reflux condenser, dropping funnel, and a gas inlet adapter connected to an inert gas line with a bubbler. Flame-dry the entire apparatus under a flow of inert gas to remove any adsorbed moisture.
-
Magnesium Activation: Place the magnesium turnings (1.2 equivalents) in the reaction flask. Add a single crystal of iodine. The iodine will etch the surface of the magnesium, helping to initiate the reaction.
-
Initial Solvent Addition: Add a small amount of anhydrous diethyl ether to the flask, just enough to cover the magnesium turnings.
-
Preparation of the Aryl Halide Solution: In the dropping funnel, prepare a solution of 1-bromo-4-fluoro-2-iodobenzene (1.0 equivalent) in anhydrous diethyl ether.
-
Initiation: Add a small portion (approximately 10%) of the aryl halide solution to the magnesium suspension. The reaction should initiate within a few minutes, as indicated by the disappearance of the iodine color, gentle bubbling, and the formation of a cloudy gray solution. If the reaction does not start, gently warm the flask with a heating mantle or use an ultrasound bath.[11]
-
Grignard Reagent Formation: Once the reaction has initiated, add the remaining aryl halide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.[11] After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
Part B: Reaction with Cyclopentanone and Workup
-
Cooling: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath.
-
Ketone Addition: Dissolve cyclopentanone (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel. Add the cyclopentanone solution dropwise to the stirred Grignard reagent at a rate that maintains the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction progress by TLC.
-
Quenching: Cool the reaction mixture back down to 0 °C in an ice-water bath. Slowly and carefully add saturated aqueous ammonium chloride solution dropwise to quench the reaction and any unreacted Grignard reagent.[13] This is an exothermic process, so add the quenching solution slowly to control the temperature.
-
Extraction: Transfer the mixture to a separatory funnel. Add more diethyl ether and wash the organic layer sequentially with saturated aqueous ammonium chloride solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
Part C: Purification
-
Chromatography: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent. The optimal eluent composition should be determined by TLC analysis.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Quantitative Data Summary
| Parameter | Value |
| 1-Bromo-4-fluoro-2-iodobenzene | 1.0 equivalent |
| Magnesium turnings | 1.2 equivalents |
| Cyclopentanone | 1.0 equivalent |
| Reaction Temperature (Grignard formation) | Room temperature to gentle reflux |
| Reaction Temperature (Ketone addition) | 0 °C to 10 °C |
| Reaction Time (Grignard formation) | 1-2 hours |
| Reaction Time (Ketone addition) | 1-2 hours |
| Expected Yield | 60-80% (based on similar Grignard reactions) |
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis.
Troubleshooting and Safety
Troubleshooting
-
Failure of Grignard Reaction to Initiate:
-
Cause: Inactive magnesium surface due to oxide layer; presence of moisture.
-
Solution: Crush the magnesium turnings under an inert atmosphere to expose a fresh surface. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium. Ensure all glassware and solvents are scrupulously dry.
-
-
Low Yield of Tertiary Alcohol:
-
Cause: Incomplete formation of the Grignard reagent; presence of protic impurities; side reactions.
-
Solution: Ensure the Grignard reagent is fully formed before adding the ketone. Use freshly distilled and dried solvents. Maintain a low temperature during the addition of the ketone to minimize side reactions such as enolization.[2]
-
-
Formation of Biphenyl Byproduct:
-
Cause: Wurtz-type coupling of the aryl halide.
-
Solution: This is a common side reaction in Grignard syntheses. It can be minimized by slow addition of the aryl halide and maintaining a dilute concentration. The biphenyl byproduct can usually be separated during column chromatography.
-
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.[14]
-
Fume Hood: All manipulations involving Grignard reagents and flammable solvents must be performed in a certified chemical fume hood.[8]
-
Anhydrous Solvents: Diethyl ether is extremely flammable and has a low boiling point.[6] Avoid open flames and use a heating mantle for heating.
-
Grignard Reagents: Grignard reagents are pyrophoric and react violently with water.[8][12] Handle them under an inert atmosphere and away from any sources of moisture.
-
Quenching: The quenching of the reaction is highly exothermic. Add the quenching agent slowly and with cooling to prevent the reaction from becoming too vigorous.
References
-
Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]
-
Organic Chemistry Portal. Grignard Reaction. Retrieved from [Link]
-
Chemistry Steps. The Grignard Reaction Mechanism. Retrieved from [Link]
-
Khan Academy. Synthesis of alcohols using Grignard reagents I. Retrieved from [Link]
-
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
-
NurdRage. (2018, February 17). Using the Grignard Reaction to Make Tertiary alcohols. YouTube. Retrieved from [Link]
-
Organic Syntheses. 6-CHLORO-1-HEXENE. Retrieved from [Link]
-
ResearchGate. (2025, October 8). Grignard Reactions in Cyclopentyl Methyl Ether. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 24). 10.6: Reactions of Alkyl Halides - Grignard Reagents. Retrieved from [Link]
-
American Chemical Society. Grignard Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2016, January 13). Synthesis Problems Involving Grignard Reagents. Retrieved from [Link]
- Google Patents. (2005). WO2005066185A1 - Process for preparing 5-substituted -1-(4-fluorophenyl) -1,3-dihydroisobenzofurans.
-
Chemistry Stack Exchange. (2023, November 6). Why don't Alkyl Fluorides form Grignard Reagents. Retrieved from [Link]
-
YouTube. (2026, January 25). Synthesize ANY alcohol with Grignard Magic from Ketones! Organic Chemistry. Retrieved from [Link]
-
PrepChem.com. Synthesis of A. Bromo(4-fluorophenyl)magnesium. Retrieved from [Link]
-
ResearchGate. (2024, April 22). How to purify tertiary alcohol?. Retrieved from [Link]
-
Laboratory Safety Standard Operating Procedure (SOP). (2018, July 16). ORGANICMETALLIC COMPOUND (GRIGNARDS AND ORGANOLITHIUMS). Retrieved from [Link]
-
Chemguide. AN INTRODUCTION TO GRIGNARD REAGENTS. Retrieved from [Link]
-
Quora. (2021, January 18). Why isn't fluorine used in a Grignard reagent?. Retrieved from [Link]
-
PubChem. 1-Bromo-3-fluorocyclopentane. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, June 11). 5.2: Practical Considerations, Procedural Changes, Safety Tips. Retrieved from [Link]
- Google Patents. US3856867A - Process for the preparation of grignard reagents and their utilization in organic syntheses.
-
Royal Society of Chemistry. Electronic Supplementary Material (ESI) for Chemistry Education Research and Practice. Retrieved from [Link]
-
University of Georgia Office of Research. Grignard Reagents. Retrieved from [Link]
-
University of Calgary. Ch23: Aryl Grignards. Retrieved from [Link]
-
Journal of the Chemical Society A. Studies on Grignard reagents. Part I. Fluorine nuclear magnetic resonance spectra of fluoroaryl Grignard reagents. Retrieved from [Link]
-
PubChem. 3-Bromocyclopentan-1-ol. Retrieved from [Link]
-
University of Wisconsin-Madison. 14 Formation and reaction of a Grignard reagent. Retrieved from [Link]
-
University of Wisconsin-Madison. Developing SOPs for Hazardous Chemical Manipulations. Retrieved from [Link]
-
Wikipedia. Grignard reagent. Retrieved from [Link]
-
PubChem. (1S,3R)-3-(4-bromophenyl)cyclopentanol. Retrieved from [Link]
- Google Patents. EP0995753B1 - Method for manufacturing fluoroaryl magnesium halide.
Sources
- 1. youtube.com [youtube.com]
- 2. Grignard Reaction [organic-chemistry.org]
- 3. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. Khan Academy [khanacademy.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. quora.com [quora.com]
- 8. artscimedia.case.edu [artscimedia.case.edu]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. prepchem.com [prepchem.com]
- 12. acs.org [acs.org]
- 13. m.youtube.com [m.youtube.com]
- 14. research.uga.edu [research.uga.edu]
Application Notes & Protocols: Asymmetric Cyclopropanation of Phenyl Derivatives
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of Chiral Phenyl-Cyclopropanes
The cyclopropane ring, a motif once considered a synthetic curiosity due to its inherent strain, is now a cornerstone in modern medicinal chemistry and materials science.[1][2] Its unique stereoelectronic properties—including C-H bonds with significant s-character and C-C bonds with enhanced π-character—allow it to serve as a versatile bioisostere for phenyl rings, gem-dimethyl groups, and alkenes.[1][3] When a phenyl group is attached to a chiral cyclopropane, the resulting scaffold offers a rigid, three-dimensional exit vector that is invaluable for exploring the binding pockets of biological targets. These structures are integral to numerous approved drugs and clinical candidates, where they enhance potency, improve metabolic stability, and fine-tune pharmacokinetic profiles.[1][3]
The synthesis of these valuable motifs in an enantiomerically pure form is a significant challenge. This guide provides an in-depth overview of the predominant asymmetric cyclopropanation techniques applicable to phenyl-substituted olefins (e.g., styrenes) and related substrates. We will move beyond mere procedural lists to explain the causality behind catalyst selection, reaction conditions, and mechanistic pathways, providing researchers with the foundational knowledge to adapt and innovate.
Transition Metal-Catalyzed Cyclopropanation with Diazo Compounds
The most robust and widely employed method for asymmetric cyclopropanation involves the transition metal-catalyzed decomposition of diazo compounds, which generates a transient metal carbene intermediate that is subsequently transferred to an alkene.[4][5] The choice of metal and the architecture of the chiral ligand are paramount in controlling the stereochemical outcome.
Dirhodium(II) Catalysis: The Power of Chiral Prolinates
Dirhodium(II) paddlewheel complexes are exceptionally effective catalysts for carbene transfer reactions.[6] For asymmetric cyclopropanation, catalysts derived from chiral N-sulfonylated amino acids, particularly proline derivatives, have set the standard for enantiocontrol.[7]
Causality & Mechanistic Insight: The reaction proceeds via the formation of a rhodium carbene intermediate. The chiral ligands create a sterically defined environment around the active rhodium center. The incoming styrene molecule approaches the carbene, and the facial selectivity is dictated by minimizing steric clashes between the phenyl group of the styrene, the substituents on the carbene, and the chiral architecture of the catalyst.[4][8] Donor/acceptor-substituted carbenes, such as those derived from methyl phenyldiazoacetate, are particularly effective as they are more stable and exhibit higher selectivity.[9]
Diagram: Proposed Catalytic Cycle for Rh(II)-Catalyzed Cyclopropanation
Caption: Rh(II) catalyst reacts with a diazo compound to form a metal carbene, which then transfers the carbene to styrene.
Data Summary: Rhodium-Catalyzed Cyclopropanation of Styrene
| Catalyst | Diazo Reagent | Yield (%) | dr (trans:cis) | ee (trans) (%) | Reference |
| Rh₂(S-DOSP)₄ | Methyl Phenyldiazoacetate | >95 | >99:1 | 98 | [7] |
| Rh₂(S-biTISP)₂ | Methyl Phenyldiazoacetate | 98 | >20:1 | 98 | [9][10] |
| Rh₂(S-NTTL)₄ | N-Sulfonyl-1,2,3-triazole | 94 | >20:1 | 97 | [11][12] |
Protocol 1: Asymmetric Cyclopropanation of Styrene using Rh₂(S-DOSP)₄
This protocol is adapted from the high-turnover number procedures developed by Davies et al.[7][9]
-
Materials & Equipment:
-
Dirhodium(II) tetrakis[N-[(4-dodecylphenyl)sulfonyl]-(L)-prolinate], Rh₂(S-DOSP)₄ (Catalyst)
-
Methyl phenyldiazoacetate
-
Styrene (freshly distilled or passed through basic alumina)
-
Anhydrous pentane or dichloromethane (DCM)
-
Schlenk flask, gas-tight syringe, syringe pump
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
Catalyst Preparation: To a flame-dried 25 mL Schlenk flask under an inert atmosphere, add the Rh₂(S-DOSP)₄ catalyst (e.g., 2 mg, ~0.001 mmol, 0.1 mol%).
-
Solvent & Substrate Addition: Add 10 mL of anhydrous pentane to the flask. Stir until the catalyst dissolves. Add styrene (1.0 mmol, 1.0 equiv).
-
Diazo Compound Addition: Prepare a solution of methyl phenyldiazoacetate (1.1 mmol, 1.1 equiv) in 5 mL of anhydrous pentane. Draw this solution into a gas-tight syringe and place it on a syringe pump.
-
Scientific Rationale: Slow addition of the diazo compound is critical. It maintains a very low concentration of the reactive rhodium carbene, minimizing side reactions such as carbene dimerization or insertion into solvent C-H bonds.[9]
-
-
Reaction Execution: Add the diazoacetate solution to the stirred reaction mixture over 4-6 hours at room temperature.
-
Monitoring: Monitor the reaction progress by TLC (thin-layer chromatography), observing the consumption of the diazo compound (a colored spot). The reaction is typically complete upon the full addition of the diazo compound.
-
Workup: Once the reaction is complete, concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the cyclopropane product.
-
Analysis:
-
Determine the yield based on the isolated mass.
-
Analyze the diastereomeric ratio (dr) by ¹H NMR spectroscopy of the crude reaction mixture.
-
Determine the enantiomeric excess (ee) by chiral HPLC or SFC (Supercritical Fluid Chromatography) using a suitable chiral stationary phase (e.g., Chiralcel OD-H or AD-H).
-
-
Copper(I) Catalysis with Chiral Bis(oxazoline) Ligands
Copper complexes, particularly with C₂-symmetric bis(oxazoline) (BOX) ligands, are a cost-effective and highly efficient alternative to rhodium for asymmetric cyclopropanation.[13][14] The catalyst is typically generated in situ from a Cu(I) salt and the chiral ligand.[13]
Causality & Mechanistic Insight: A Cu(I) salt (e.g., CuOTf) and a BOX ligand form a chiral Lewis acidic complex.[13][15] This complex reacts with the diazo compound to generate a copper carbene. The stereochemical outcome is governed by the chelation of the copper by the two nitrogen atoms of the BOX ligand, which creates a chiral pocket. The substrate approaches in a way that minimizes steric repulsion between its phenyl group and the bulky substituents on the oxazoline rings (e.g., tert-butyl or phenyl groups).[16]
Data Summary: Copper-Catalyzed Cyclopropanation of Phenyl Derivatives
| Ligand Type | Substrate | Diazo Reagent | Yield (%) | dr (trans:cis) | ee (trans) (%) | Reference |
| t-Bu-BOX | Styrene | Ethyl Diazoacetate | 90-99 | 94:6 | 99 | [17] |
| Ph-BOX | Styrene | tert-Butyl Diazoacetate | 75 | 89:11 | 97 | [17] |
| Spiro bis(oxazoline) | Styrene | Ethyl Diazoacetate | >95 | 85:15 | 98 | [13] |
Protocol 2: Asymmetric Cyclopropanation of Styrene using Cu(I)-BOX Catalyst
-
Materials & Equipment:
-
Copper(I) trifluoromethanesulfonate benzene complex (CuOTf·0.5C₆H₆)
-
Chiral ligand (e.g., 2,2'-Isopropylidenebis(4S)-4-tert-butyl-2-oxazoline, t-Bu-BOX)
-
Styrene (freshly distilled)
-
Ethyl diazoacetate (EDA)
-
Anhydrous dichloromethane (DCM)
-
Standard glassware for inert atmosphere reactions
-
-
Procedure:
-
Catalyst Formation: In a flame-dried Schlenk flask under nitrogen, dissolve CuOTf·0.5C₆H₆ (0.02 mmol, 2 mol%) and the t-Bu-BOX ligand (0.022 mmol, 2.2 mol%) in 5 mL of anhydrous DCM. Stir at room temperature for 30-60 minutes. A color change is typically observed as the complex forms.
-
Scientific Rationale: Pre-stirring the metal salt and ligand allows for the complete formation of the active chiral catalyst before the introduction of the reactive species.[13]
-
-
Substrate Addition: Add styrene (1.0 mmol, 1.0 equiv) to the catalyst solution.
-
Reaction Execution: Add ethyl diazoacetate (1.1 mmol, 1.1 equiv) dropwise over 8-12 hours using a syringe pump. Maintain the reaction temperature at 25 °C.
-
Workup & Purification: After the addition is complete, filter the reaction mixture through a short plug of silica gel, eluting with DCM. Concentrate the filtrate and purify by flash chromatography.
-
Analysis: Perform yield, dr, and ee analysis as described in Protocol 1.
-
Asymmetric Simmons-Smith Cyclopropanation
The Simmons-Smith reaction provides a pathway to cyclopropanes that avoids the use of often-unstable diazo compounds.[18] The classic reaction uses a zinc-copper couple and diiodomethane to generate a zinc carbenoid.[19] Asymmetric variants typically rely on chiral ligands or auxiliaries to control stereochemistry, and are particularly effective for allylic alcohols like cinnamyl alcohol, where the hydroxyl group can direct the reagent.[20][21]
Causality & Mechanistic Insight: The reaction involves the formation of an organozinc carbenoid species, (ICH₂Zn)I. In the case of cinnamyl alcohol, the hydroxyl group coordinates to the zinc atom of the carbenoid. This coordination, in the presence of a chiral ligand (e.g., a dioxaborolane derived from tartaric acid), creates a well-ordered transition state. The carbenoid is then delivered to one face of the double bond, directed by the ternary complex of the alcohol, chiral ligand, and zinc reagent.[18]
Diagram: Workflow for Asymmetric Simmons-Smith Reaction
Sources
- 1. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. namiki-s.co.jp [namiki-s.co.jp]
- 4. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 5. Cyclopropanation via Metal Carbenes/Carbenoids – Including Chiral Transfer - Wordpress [reagents.acsgcipr.org]
- 6. Facile Recovery and Recycling of a Soluble Dirhodium Catalyst in Asymmetric Cyclopropanation via a Catalyst-in-Bag System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Dirhodium tetraprolinate-catalyzed asymmetric cyclopropanations with high turnover numbers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles [organic-chemistry.org]
- 12. Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. rameshrasappan.com [rameshrasappan.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. chemtube3d.com [chemtube3d.com]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. application.wiley-vch.de [application.wiley-vch.de]
- 21. Simmons-Smith Reaction [organic-chemistry.org]
Troubleshooting & Optimization
Troubleshooting low yield in Suzuki-Miyaura coupling with 2-Bromo-4-fluorophenol precursors
Welcome to the Technical Support Center. As Senior Application Scientists, we understand the nuances and challenges of complex organic transformations. This guide is designed to provide in-depth, field-proven insights to help you troubleshoot and optimize the Suzuki-Miyaura coupling, specifically when using 2-Bromo-4-fluorophenol and its derivatives.
Our approach is rooted in a first-principles understanding of the reaction mechanism. We will not only suggest what to change but explain why these changes are effective, empowering you to make informed decisions in your research.
Part 1: Frequently Asked Questions (FAQs) & Quick Diagnosis
This section addresses the most common initial hurdles encountered with 2-Bromo-4-fluorophenol.
Q1: My reaction yield is very low or zero. What are the first things I should check?
A1: Before delving into complex optimization, always verify the fundamentals. The instability of boronic acids is a very common reason for low yields.[1]
-
Reagent Quality:
-
Boronic Acid/Ester: Is it pure? Boronic acids can degrade upon storage, leading to dehydration to form cyclic boroxines or protodeborylation.[1] We recommend using freshly purchased or recently purified boronic acid. Pinacol esters are generally more stable and can be a reliable alternative.[1]
-
Palladium Catalyst: Has the catalyst been properly stored under an inert atmosphere? Many Pd(0) sources are sensitive to air and moisture, leading to catalyst deactivation.
-
Solvent: Are your solvents anhydrous and degassed? Oxygen can oxidize the Pd(0) catalyst, inhibiting the reaction. Water content can be critical; while some water is often beneficial, excess water can promote side reactions.
-
-
Inert Atmosphere: Was the reaction set up under a rigorously inert atmosphere (Argon or Nitrogen)? This is non-negotiable for preventing catalyst oxidation. Ensure all reagents and solvents are added under a positive pressure of inert gas.
Q2: I see my starting material being consumed, but the main product is 4-fluorophenol (dehalogenation). What causes this?
A2: The formation of a dehalogenated product (hydrodehalogenation) is a known side reaction in Suzuki couplings.[1] It occurs when the Ar-Pd(II)-Br intermediate, formed after oxidative addition, undergoes reaction with a hydride source followed by reductive elimination, instead of transmetalation.[1]
-
Causality: The hydride source can be an amine base, an alcoholic solvent, or even trace water.[1] Your specific substrate, 2-Bromo-4-fluorophenol, has an acidic phenolic proton. If a strong base deprotonates the phenol, the resulting phenoxide can coordinate to the palladium center, potentially altering the subsequent reaction pathway and making dehalogenation more competitive.
-
Solution:
-
Choice of Base: Switch to a non-coordinating, inorganic base like K₃PO₄ or Cs₂CO₃.
-
Solvent: Avoid alcoholic solvents if dehalogenation is a significant issue. Toluene, dioxane, or DMF are common choices.[2]
-
Q3: Why is the choice of base so critical when working with a phenolic substrate like 2-Bromo-4-fluorophenol?
A3: The base in a Suzuki-Miyaura reaction serves a crucial role: it activates the boronic acid to facilitate transmetalation.[3][4] However, with your phenolic substrate, the base can play three competing roles:
-
Desired Role (Boronic Acid Activation): The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which is necessary for the transmetalation step.[4]
-
Undesired Role (Substrate Deprotonation): The base can deprotonate the acidic hydroxyl group of your phenol. This can lead to catalyst inhibition if the phenoxide coordinates too strongly to the palladium center.
-
Potential Side Reaction: A strong, nucleophilic base (e.g., NaOtBu) could potentially lead to O-arylation side products, although this is less common than C-C coupling.
The key is to select a base that is strong enough to activate the boronic acid but does not excessively deprotonate the phenol or interfere with the catalyst. Weaker inorganic bases like K₂CO₃, K₃PO₄, or CsF are often the best starting point.
Part 2: Systematic Troubleshooting Guide
If the initial checks do not resolve the low yield, a systematic, parameter-by-parameter optimization is required. This guide provides a logical workflow for this process.
Workflow: Troubleshooting Low Yield
The following diagram outlines a logical progression for troubleshooting.
Sources
Technical Support Center: Overcoming Poor Diastereoselectivity in Cyclopropanation Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for diastereoselective cyclopropanation. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in controlling stereochemical outcomes. Here, we address common issues through a series of troubleshooting questions and in-depth FAQs, grounding our advice in mechanistic principles and field-proven solutions.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental failures. We diagnose the likely causes and provide actionable steps to resolve the problem.
Question 1: "My Simmons-Smith reaction on an allylic alcohol is giving a poor diastereomeric ratio (d.r.). I expected the hydroxyl group to give perfect control. What's happening?"
Answer:
This is a frequent challenge. While the hydroxyl group is a powerful directing group in Simmons-Smith cyclopropanations, its effectiveness can be compromised by several factors. The underlying principle is that the zinc carbenoid must coordinate effectively with both the hydroxyl oxygen and the alkene π-system to ensure facial selectivity.[1][2]
Potential Causes & Recommended Actions:
-
Ineffective Chelation/Conformational Flexibility: The substrate may adopt multiple low-energy conformations, only some of which are productive for directed cyclopropanation. In larger, more flexible systems (e.g., eight- or nine-membered rings), the ideal geometry for chelation can be difficult to achieve, sometimes even leading to a reversal of selectivity.[3]
-
Solution: Lower the reaction temperature. This can disfavor higher-energy, non-productive conformations and enhance the energetic preference for the chelated transition state.
-
Solution: Change the solvent. Non-complexing solvents (e.g., dichloromethane, DCE) are often preferred as they do not compete with the substrate for coordination to the zinc reagent.[1] Using a more coordinating solvent like ether might be detrimental.
-
-
Incorrect Reagent Choice: Not all zinc carbenoids are created equal. The classic Zn-Cu couple with CH₂I₂ is effective, but its reactivity and Lewis acidity can be modulated.
-
Solution: Switch to the Furukawa reagent (Et₂Zn and CH₂I₂). This system generates a more electrophilic and reactive zinc carbenoid, which can enhance the rate and selectivity, especially for less nucleophilic alkenes.[1][4]
-
Solution: Consider modified zinc reagents with electron-withdrawing ligands, such as IZnCH₂I or CF₃CO₂ZnCH₂I. These can exhibit different coordination behavior and sometimes improve selectivity.[5]
-
-
Steric Hindrance: A bulky substituent near the alkene or the hydroxyl group can sterically clash with the zinc reagent, overriding the directing effect. The cyclopropanation may then proceed from the sterically most accessible face, regardless of the directing group.[6][7]
-
Solution: Analyze the substrate's 3D conformation. If a large group is preventing the desired approach, a substrate modification may be necessary. In the absence of a directing group, steric effects become the dominant factor in controlling diastereoselectivity.[1]
-
Workflow: Diagnosing Poor Selectivity in Directed Cyclopropanation
Caption: Diagnostic workflow for troubleshooting poor diastereoselectivity.
Question 2: "I'm using a well-established chiral rhodium catalyst for my cyclopropanation with ethyl diazoacetate, but the diastereoselectivity is poor and I'm getting side products. How can I improve this?"
Answer:
This issue points towards problems with the catalyst performance, carbene transfer efficiency, or competing reaction pathways. Rhodium-catalyzed cyclopropanations are sensitive to the electronic and steric properties of the catalyst, the diazo compound, and the substrate.
Potential Causes & Recommended Actions:
-
Mismatch between Catalyst and Substrate: The chiral pocket of the catalyst may not be suitable for your specific alkene. The diastereoselectivity in these reactions is dictated by the trajectory of the alkene's approach to the metal carbene intermediate.[8]
-
Solution: Screen different chiral ligands. For rhodium, the carboxylate ligands are highly tunable. Increasing the steric bulk of the ester group on the diazo reagent can also enhance diastereoselectivity.[8] For example, switching from Rh₂(OAc)₄ to bulkier Rh₂(esp)₂ can dramatically alter the stereochemical outcome.
-
-
Electronic Effects: The electron density at the metal center influences selectivity. More electron-donating ligands can increase the diastereoselectivity.[8]
-
Solution: Switch from rhodium(II) acetate to rhodium(II) acetamidate [Rh₂(acam)₄] catalysts. The nitrogen atom in the acetamidate ligand is more electron-donating than the oxygen in acetate, which can lead to improved performance.[8]
-
-
Diazo Compound Stability and Reactivity: Highly reactive or unstable diazo compounds, especially those with multiple electron-withdrawing groups like diazomalonates, are prone to side reactions such as [3+2] cycloadditions or C-H insertion.[8]
-
Solution: Ensure slow addition of the diazo compound using a syringe pump. This maintains a low stationary concentration of the diazo reagent, minimizing side reactions and favoring the desired cyclopropanation pathway.
-
Solution: If possible, modify the diazo compound. Using a bulkier ester group (e.g., tert-butyl instead of ethyl) can disfavor alternative transition states and improve selectivity for cyclopropanation.
-
Data Table: Effect of Catalyst on Diastereoselectivity
The following table illustrates how catalyst choice can impact the diastereomeric ratio (d.r.) for the cyclopropanation of styrene with ethyl diazoacetate.
| Catalyst | Ligand Type | Typical d.r. (trans:cis) | Key Feature |
| Rh₂(OAc)₄ | Carboxylate | ~75:25 | Standard, moderately selective catalyst. |
| Rh₂(TFA)₄ | Carboxylate | ~60:40 | Electron-withdrawing ligands, often less selective. |
| Rh₂(acam)₄ | Carboxamidate | ~85:15 | Electron-donating ligands, enhances selectivity.[8] |
| Chiral Dirhodium Carboxamidates | Chiral Ligand | >95:5 (and high ee) | Chiral pocket creates a highly selective environment for carbene transfer. |
Frequently Asked Questions (FAQs)
Q1: How do I choose between a substrate-controlled and a catalyst-controlled strategy for achieving high diastereoselectivity?
A: The choice depends on the availability of chiral starting materials and the desired complexity of the final product.
-
Substrate-Controlled Strategy: This is ideal when your substrate already contains a stereocenter or a directing group (like an allylic alcohol or amine).[3] The Simmons-Smith reaction is a classic example where a proximal hydroxyl or amine group chelates to the zinc reagent, directing the cyclopropanation to one face of the alkene with high fidelity.[2][3][9] This method is powerful because it leverages existing chirality.
-
Catalyst-Controlled Strategy: This approach is necessary when the starting alkene is prochiral and lacks directing groups. Here, a chiral catalyst (e.g., based on Rh, Cu, Ru, or an organocatalyst) creates a chiral environment that forces the reaction to proceed stereoselectively.[1][10][11] This is more versatile for creating stereocenters de novo.
Q2: What is the mechanistic basis for the stereospecificity of most cyclopropanation reactions?
A: Most synthetically useful cyclopropanation reactions are stereospecific, meaning the stereochemistry of the starting alkene is preserved in the cyclopropane product (e.g., a cis-alkene gives a cis-substituted cyclopropane).[12][13]
This is because the reaction proceeds through a concerted transition state . In this mechanism, the two new carbon-carbon bonds are formed simultaneously as the carbene (or carbenoid) adds across the double bond.[8][12] This is often depicted as a "butterfly-type" transition structure in the Simmons-Smith reaction.[1] A stepwise mechanism involving a rotating single-bond intermediate would lead to a loss of stereochemical information and a mixture of diastereomers, which is generally not observed.
Diagram: Concerted vs. Stepwise Mechanism
Caption: Stereospecificity arises from a concerted mechanism.
Q3: Can chiral auxiliaries be used to control diastereoselectivity?
A: Yes, absolutely. Attaching a chiral auxiliary to the alkene substrate is a classic and effective strategy. The auxiliary acts as a "chiral director," sterically blocking one face of the alkene and forcing the cyclopropanating agent to attack from the less hindered face.
A common approach involves using chiral auxiliaries derived from readily available natural products like sugars or amino acids.[3][14] For example, an α,β-unsaturated ester can be prepared from a chiral alcohol. After the diastereoselective cyclopropanation, the auxiliary can be cleaved to reveal the chiral cyclopropane carboxylic acid. Recently, methods have even been developed where the chiral auxiliary is formed catalytically in situ.[15]
Featured Protocol: Diastereoselective Simmons-Smith Cyclopropanation of a Chiral Allylic Alcohol
This protocol is adapted from established procedures for the directed cyclopropanation of allylic alcohols.[3][5]
Objective: To achieve high diastereoselective cyclopropanation of (E)-3-penten-2-ol, directed by the existing hydroxyl group.
Materials:
-
Zinc-Copper couple (Zn-Cu)
-
Diiodomethane (CH₂I₂)
-
(E)-3-penten-2-ol
-
Anhydrous Diethyl Ether (Et₂O)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, condenser, magnetic stirrer, and an inert atmosphere setup (e.g., nitrogen or argon balloon).
Procedure:
-
Apparatus Setup: Assemble a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Maintain the system under a positive pressure of nitrogen.
-
Reagent Addition: To the flask, add Zn-Cu couple (1.5 equivalents). Suspend the couple in anhydrous Et₂O (20 mL).
-
Substrate Addition: Add the chiral allylic alcohol, (E)-3-penten-2-ol (1.0 equivalent), to the stirred suspension.
-
Carbenoid Formation & Reaction: Add diiodomethane (1.2 equivalents) dropwise to the mixture over 10 minutes at room temperature. An exotherm may be observed. After the addition is complete, stir the reaction mixture at reflux for 2 hours. Note: The progress of the reaction can be monitored by TLC or GC-MS.
-
Workup: Cool the reaction to 0 °C. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (15 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Et₂O (3 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude cyclopropyl alcohol.
-
Purification & Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the diastereomeric ratio of the purified product by ¹H NMR spectroscopy or chiral GC analysis.
Expected Outcome: The reaction should yield the corresponding cyclopropyl alcohol with high diastereoselectivity (syn to the hydroxyl group) due to the chelation-controlled delivery of the zinc carbenoid.[3]
Diagram: Mechanism of Hydroxyl-Directed Cyclopropanation
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. orgosolver.com [orgosolver.com]
- 5. Simmons-Smith Reaction [organic-chemistry.org]
- 6. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Organocatalytic enantio- and diastereoselective assembly of cyclopropane-incorporated polycyclic molecules via isobenzopyrylium ions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Asymmetric Cyclopropanation and Epoxidation via a Catalytically Formed Chiral Auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to the Scalable Synthesis of 1-(4-Bromo-2-fluorophenyl)cyclopropanamine for Preclinical Studies
Welcome to the technical support center for the synthesis of 1-(4-Bromo-2-fluorophenyl)cyclopropanamine. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up the production of this key intermediate for preclinical evaluation. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of this multi-step synthesis. Our aim is to equip you with the necessary insights to ensure a robust, safe, and efficient scale-up process, adhering to the stringent purity requirements for preclinical candidates.
I. Synthetic Strategy Overview & Key Challenges
The synthesis of this compound on a preclinical scale presents several challenges that require careful consideration. The primary route involves the construction of the cyclopropane ring followed by the introduction of the amine functionality. A common and scalable approach proceeds through a nitrile intermediate, which offers multiple avenues for conversion to the final amine.
An alternative strategy involves the Hofmann rearrangement of a corresponding carboxamide. While effective, this route introduces different sets of challenges, particularly concerning the handling of hazardous reagents and potential for side reactions.
This guide will focus on the nitrile intermediate pathway, as it generally offers a more controlled and scalable process. We will address critical steps, potential pitfalls, and optimization strategies to ensure a successful synthesis campaign.
II. Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise during the synthesis of this compound.
Q1: What is the most reliable starting material for the synthesis of the cyclopropylnitrile intermediate?
The recommended starting material is 2-(4-bromo-2-fluorophenyl)acetonitrile. This compound is commercially available and provides a direct precursor to the key cyclopropylnitrile intermediate. Its reactivity is well-understood, allowing for a more predictable and controlled cyclopropanation reaction.
Q2: What are the critical parameters to control during the cyclopropanation step?
The formation of 1-(4-bromo-2-fluorophenyl)cyclopropanecarbonitrile is a crucial step. Key parameters to control include:
-
Base Selection: The choice of a strong, non-nucleophilic base is critical to deprotonate the arylacetonitrile without competing side reactions. Sodium amide (NaNH₂) or lithium diisopropylamide (LDA) are commonly used. On a larger scale, safe handling and addition of these pyrophoric or highly reactive bases are paramount.
-
Temperature Control: This reaction is typically performed at low temperatures (-78 °C to 0 °C) to control the exothermicity and minimize side reactions. Maintaining a consistent low temperature during the addition of reagents is essential for reproducibility.
-
Reagent Stoichiometry: Precise control over the stoichiometry of the base and 1,2-dibromoethane is necessary to maximize yield and minimize the formation of impurities.
Q3: What are the most common methods for converting the nitrile intermediate to the final amine product?
The two primary methods for the reduction of the nitrile group to a primary amine are:
-
Catalytic Hydrogenation: This method employs a catalyst such as Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere. It is generally a clean and efficient method, but catalyst poisoning and the need for specialized high-pressure equipment can be challenges on a larger scale.
-
Chemical Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or borane complexes (e.g., BH₃·THF) are effective for this transformation.[1] While highly efficient, these reagents are pyrophoric and require careful handling, especially during scale-up. Quenching procedures must be meticulously designed to manage the exothermic reaction with residual hydride.
Q4: How can I effectively purify the final product to meet preclinical specifications?
Purification of this compound to >98% purity is essential. A combination of techniques is often necessary:
-
Acid-Base Extraction: As a primary amine, the product can be extracted into an acidic aqueous solution, leaving non-basic impurities in the organic phase. Subsequent basification of the aqueous layer and re-extraction into an organic solvent can significantly enhance purity.
-
Crystallization: Formation of a salt, such as the hydrochloride or hydrobromide salt, can facilitate purification through crystallization. The free base can then be liberated if required.
-
Chromatography: While less ideal for large-scale production due to cost and solvent usage, column chromatography can be used for final polishing if high levels of impurities persist.
III. Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis.
| Problem | Potential Cause(s) | Troubleshooting & Optimization Strategies |
| Low yield in cyclopropanation step | - Incomplete deprotonation of the starting nitrile. - Reaction with moisture or air. - Side reactions, such as dimerization of the starting material. | - Base Selection & Addition: Ensure the use of a strong, freshly prepared base. Add the base slowly at low temperature to ensure complete deprotonation before the addition of 1,2-dibromoethane. - Inert Atmosphere: Conduct the reaction under a strictly inert atmosphere (Argon or Nitrogen) using anhydrous solvents. - Temperature Control: Maintain a consistent low temperature throughout the reaction. |
| Formation of multiple byproducts in nitrile reduction | - Over-reduction or side reactions with the reducing agent. - Catalyst poisoning in catalytic hydrogenation. | - Choice of Reducing Agent: For chemical reductions, consider milder reducing agents or optimize the stoichiometry and addition rate of strong hydrides like LiAlH₄.[1] - Catalyst Quality: In hydrogenation, ensure the catalyst is active and not poisoned by impurities from previous steps. Consider filtering the substrate solution through a pad of celite before hydrogenation. |
| Difficulty in removing impurities from the final product | - Formation of structurally similar impurities. - Inefficient purification methods. | - Optimize Reaction Conditions: Revisit the reaction conditions of the problematic step to minimize impurity formation. - Multi-step Purification: Employ a combination of acid-base extraction, salt formation/crystallization, and if necessary, chromatography.[2] - Impurity Identification: Identify the major impurities by LC-MS and NMR to devise a targeted purification strategy. |
| Inconsistent results upon scale-up | - Poor heat transfer in larger reactors. - Inefficient mixing. - Differences in reagent addition rates. | - Process Safety Analysis: Conduct a thorough process safety analysis before scaling up, paying close attention to exotherms. - Engineering Controls: Utilize reactors with efficient cooling and agitation systems. - Controlled Addition: Use addition funnels or pumps for controlled and consistent addition of reagents. |
IV. Detailed Experimental Protocols
Protocol 1: Synthesis of 1-(4-bromo-2-fluorophenyl)cyclopropanecarbonitrile
This protocol outlines the cyclopropanation of 2-(4-bromo-2-fluorophenyl)acetonitrile.
Diagram of the Experimental Workflow:
Caption: Workflow for the synthesis of the nitrile intermediate.
Step-by-Step Methodology:
-
Reactor Setup: Charge a flame-dried, multi-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and an addition funnel with anhydrous tetrahydrofuran (THF).
-
Starting Material Addition: Dissolve 2-(4-bromo-2-fluorophenyl)acetonitrile (1.0 eq) in the anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add a solution of lithium diisopropylamide (LDA) (2.2 eq) in THF via the addition funnel, maintaining the internal temperature below -70 °C.
-
Anion Formation: Stir the resulting mixture at -78 °C for 1 hour.
-
Electrophile Addition: Slowly add 1,2-dibromoethane (1.1 eq) to the reaction mixture.
-
Reaction Progression: Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 1-(4-bromo-2-fluorophenyl)cyclopropanecarbonitrile.
Protocol 2: Reduction of 1-(4-bromo-2-fluorophenyl)cyclopropanecarbonitrile to this compound
This protocol describes the reduction of the nitrile to the primary amine using lithium aluminum hydride.
Diagram of the Reduction Workflow:
Caption: Workflow for the reduction of the nitrile to the amine.
Step-by-Step Methodology:
-
Reactor Setup: To a flame-dried, multi-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a nitrogen inlet, and an addition funnel, add lithium aluminum hydride (LiAlH₄) (1.5 eq) and anhydrous THF.
-
Cooling: Cool the suspension to 0 °C in an ice bath.
-
Nitrile Addition: Slowly add a solution of 1-(4-bromo-2-fluorophenyl)cyclopropanecarbonitrile (1.0 eq) in anhydrous THF via the addition funnel.
-
Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Quenching (Fieser Workup): Cool the reaction mixture to 0 °C and carefully quench by the sequential slow addition of water (X mL), 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.
-
Filtration: Stir the resulting granular precipitate for 1 hour, then filter the mixture through a pad of Celite®, washing the filter cake with THF.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Purification: The crude amine can be further purified by dissolving it in a suitable organic solvent (e.g., dichloromethane) and extracting with 1M HCl. The aqueous layer is then basified with 2M NaOH and the product is extracted with dichloromethane. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to yield the purified this compound.
V. Analytical Characterization
For preclinical studies, rigorous analytical characterization is mandatory to ensure the identity, purity, and stability of the synthesized compound.
| Analytical Technique | Purpose | Expected Results |
| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the final compound and quantify any impurities. | Purity > 98% (area percent). A validated method should be used according to ICH guidelines.[3] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) | To confirm the chemical structure of the final product and intermediates. | The spectra should be consistent with the proposed structure of this compound, showing the characteristic signals for the aromatic, cyclopropyl, and amine protons and carbons. The ¹⁹F NMR will confirm the presence and environment of the fluorine atom. |
| Mass Spectrometry (MS) | To confirm the molecular weight of the compound. | The mass spectrum should show the molecular ion peak corresponding to the calculated mass of the product (C₉H₉BrFN, MW: 230.08 g/mol ).[4] |
| Elemental Analysis | To determine the elemental composition of the final compound. | The experimentally determined percentages of Carbon, Hydrogen, Nitrogen, Bromine, and Fluorine should be within ±0.4% of the theoretical values. |
VI. Scale-Up Considerations
Transitioning from laboratory-scale synthesis to preclinical production requires careful planning and execution.
Diagram of Key Scale-Up Considerations:
Caption: Interconnected considerations for successful scale-up.
-
Process Safety: A thorough risk assessment should be conducted for each step, especially when handling pyrophoric reagents like LDA and LiAlH₄, and potentially explosive intermediates.
-
Thermal Management: The cyclopropanation and nitrile reduction steps are often exothermic. Ensure the reactor has adequate cooling capacity to maintain the desired temperature profile.
-
Reagent Addition: On a larger scale, the rate of addition of reagents becomes critical. Use of dosing pumps is recommended for controlled addition.
-
Work-up and Isolation: Large-scale extractions and filtrations require appropriate equipment. Phase separation can be more challenging in large reactors.
-
Documentation: Maintain detailed batch records of all procedures, observations, and analytical results to ensure traceability and reproducibility, which is crucial for preclinical and future GMP (Good Manufacturing Practice) manufacturing.
By carefully considering these factors and utilizing the provided protocols and troubleshooting guidance, researchers can confidently scale up the synthesis of this compound for their preclinical research needs.
VII. References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
PubChem. This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemguide. Reduction of Nitriles. Retrieved from [Link]
-
Master Organic Chemistry. The Hofmann and Curtius Rearrangements. Retrieved from [Link]
-
U.S. Patent No. 9,227,900. Method for preparing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone and intermediate thereof. Google Patents. Retrieved from
-
IOSR Journal of Pharmacy and Biological Sciences. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link]
-
Organic Syntheses. Bromocyclopropane. Retrieved from [Link]
-
Chemistry LibreTexts. Synthesis of Amines. Retrieved from [Link]
-
Chemistry Steps. Hofmann Rearrangement. Retrieved from [Link]
-
Organic Chemistry Portal. Amine synthesis by nitrile reduction. Retrieved from [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Validating the In Vitro Biological Activity of Synthesized Cyclopropanamine Compounds
Introduction: The Enduring Potential of the Cyclopropane Ring in Medicinal Chemistry
The cyclopropane ring, a seemingly simple three-carbon cycloalkane, is a powerhouse in modern drug design. Its unique stereoelectronic properties—a result of significant ring strain and bent bonds—endow it with characteristics that can dramatically improve a drug molecule's potency, selectivity, metabolic stability, and cell permeability.[1] This has led to its classification as a "privileged scaffold," a molecular framework that is recurrently found in biologically active compounds.[2] Natural and synthetic molecules incorporating the cyclopropanamine moiety, in particular, exhibit a vast spectrum of biological activities, including antimicrobial, antitumor, and potent enzyme-inhibiting properties.[1][3][4]
Many of the most successful cyclopropanamine-based drugs function as mechanism-based inhibitors of flavin adenine dinucleotide (FAD)-dependent enzymes.[5] This guide is designed for researchers, medicinal chemists, and drug development professionals actively synthesizing novel cyclopropanamine derivatives. It provides a comprehensive, field-proven framework for the in vitro validation of their biological activity. We will move beyond simple protocol recitation to explain the causality behind experimental choices, ensuring a robust and self-validating approach. Our focus will be on two clinically significant enzyme targets where cyclopropanamines have shown profound effects: Lysine-Specific Demethylase 1 (LSD1) and Monoamine Oxidase (MAO) . By comparing newly synthesized compounds against established alternatives, this guide will empower you to rigorously assess their therapeutic potential.
Pillar 1: Understanding the Mechanism of Action - Covalent FAD Adduction
A deep understanding of the mechanism of action (MOA) is not merely academic; it is the foundation upon which a successful drug discovery program is built.[6] For many cyclopropanamine-based inhibitors targeting FAD-dependent amine oxidases like LSD1 and MAO, the primary mechanism involves the formation of a covalent adduct with the FAD cofactor.[7]
The process begins with the enzyme oxidizing the cyclopropanamine's nitrogen atom. This initiates a radical-mediated cleavage of the strained cyclopropane ring, which then reacts with the flavin cofactor, forming an irreversible covalent bond.[5][7] This covalent modification permanently inactivates the enzyme. This mechanism-based inhibition is a key reason for the high potency and long duration of action observed with drugs like tranylcypromine.[3][8]
Caption: FAD-cofactor inactivation by a cyclopropanamine inhibitor.
Pillar 2: A Validated Experimental Workflow for Biological Characterization
A logical, stepwise approach is critical to efficiently and accurately characterize the biological activity of novel compounds. The following workflow is designed to move from broad cellular effects to specific target engagement, creating a self-validating cascade of experiments.
Caption: In Vitro validation workflow for novel compounds.
Step 1: Foundational Cytotoxicity Screening
Expertise & Experience: Before assessing a compound's specific enzymatic activity, we must first understand its general effect on cell viability.[9] This is a critical first pass that contextualizes all subsequent data. For an anticancer agent targeting LSD1, high potency against a cancer cell line (e.g., acute myeloid leukemia [AML] cells) is desired. However, for a MAO inhibitor intended to treat depression, broad cytotoxicity would be a disqualifying liability.[10] Therefore, we run these assays in both target-relevant cancer cells and a non-cancerous cell line to establish a preliminary "therapeutic window" or selectivity index.
Trustworthiness: The use of a reference compound (e.g., Doxorubicin as a general cytotoxic agent) and a vehicle control (DMSO) in every plate validates the assay's performance. The reproducibility of the dose-response curve over multiple experiments confirms the reliability of the generated IC₅₀ values.
Detailed Protocol: Resazurin Reduction Cytotoxicity Assay
-
Cell Plating: Seed cells (e.g., Kasumi-1 for AML, and HEK293 for a non-cancerous line) in a 96-well clear-bottom black plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 10 mM stock solution of the synthesized cyclopropanamine compounds and controls in DMSO. Create a 2-fold serial dilution series in culture medium to achieve final concentrations ranging from 100 µM to 1 nM.
-
Cell Treatment: Remove the medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include wells for "cells + vehicle (DMSO)" and "medium only" (background control).
-
Incubation: Incubate the treated plates for 72 hours at 37°C, 5% CO₂.
-
Resazurin Addition: Prepare a 0.15 mg/mL solution of resazurin in PBS. Add 20 µL to each well.
-
Final Incubation: Incubate for 2-4 hours at 37°C, allowing viable cells to convert resazurin (blue) to the fluorescent resorufin (pink).
-
Data Acquisition: Measure fluorescence on a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Data Analysis: After subtracting the background, normalize the data to the vehicle control (100% viability). Plot the normalized values against the logarithm of the compound concentration and fit a four-parameter logistic curve to determine the IC₅₀ (concentration that inhibits 50% of cell growth).
Data Presentation: Comparative Cytotoxicity
| Compound | Cell Line | Target | IC₅₀ (µM) [95% CI] | Selectivity Index (Normal/Cancer) |
| Synthesized Cmpd 1 | Kasumi-1 (AML) | LSD1 | 0.05 [0.04-0.06] | 200 |
| Synthesized Cmpd 1 | HEK293 (Normal) | - | 10 [8.5-11.5] | |
| Synthesized Cmpd 2 | Kasumi-1 (AML) | LSD1 | 1.2 [1.0-1.4] | 15 |
| Synthesized Cmpd 2 | HEK293 (Normal) | - | 18 [16-20] | |
| Iadademstat (ORY-1001) | Kasumi-1 (AML) | LSD1 | 0.02 [0.01-0.03] | >500 |
| Iadademstat (ORY-1001) | HEK293 (Normal) | - | >10 | |
| Tranylcypromine | Kasumi-1 (AML) | LSD1/MAO | 5.5 [4.9-6.2] | ~2 |
| Tranylcypromine | HEK293 (Normal) | - | 12 [10-14] |
Step 2: Target-Specific Biochemical Inhibition Assay
Expertise & Experience: Having established the cellular activity, the next logical step is to confirm that this activity stems from the direct inhibition of the intended enzyme target.[11][12] An in vitro biochemical assay using purified, recombinant enzyme provides a clean, direct measure of target engagement, free from the complexities of a cellular environment.[13] This allows us to quantify the compound's potency (IC₅₀) against the enzyme itself.
Trustworthiness: This protocol is self-validating through the inclusion of multiple controls. A "no inhibitor" control establishes the 100% activity baseline, while a "no enzyme" control confirms that the observed signal is enzyme-dependent. A known reference inhibitor (e.g., Iadademstat for LSD1) validates that the assay can detect inhibition accurately.
Detailed Protocol: LSD1 Inhibition Assay (Amplex Red)
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris, pH 7.5). Dilute recombinant human LSD1-CoREST complex, horseradish peroxidase (HRP), and Amplex Red reagent in the assay buffer. The substrate is a biotinylated H3K4me2 peptide.
-
Compound Plating: In a 96-well black plate, add 2 µL of serially diluted synthesized compounds and controls (final concentrations typically from 10 µM to 0.1 nM).
-
Enzyme Addition: Add 20 µL of the diluted LSD1-CoREST enzyme solution to each well. Incubate for 15 minutes at room temperature to allow compound binding.
-
Reaction Initiation: Add 20 µL of a substrate mix containing the H3K4me2 peptide, HRP, and Amplex Red. The demethylation reaction produces H₂O₂, which, in the presence of HRP, causes Amplex Red to be oxidized to the fluorescent resorufin.
-
Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Read the fluorescence (Ex/Em = 560/590 nm) every 60 seconds for 30-60 minutes.
-
Data Analysis: Calculate the reaction rate (slope of the linear portion of the kinetic curve) for each well. Normalize the rates to the "no inhibitor" control (100% activity) and plot against the log of inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the enzymatic IC₅₀.
Data Presentation: Comparative Enzymatic Potency
| Compound | Target | Mechanism | Enzymatic IC₅₀ (nM) |
| Synthesized Cmpd 1 | LSD1 | Covalent | 35 |
| Synthesized Cmpd 2 | LSD1 | Covalent | 450 |
| Iadademstat (ORY-1001) | LSD1 | Covalent | 18[14] |
| Pulrodemstat (CC-90011) | LSD1 | Reversible | 0.30[14] |
| Tranylcypromine | LSD1 | Covalent | ~2000 |
| Tranylcypromine | MAO-A | Covalent | ~220 |
| Tranylcypromine | MAO-B | Covalent | ~210 |
Step 3: Critical Selectivity Profiling
Expertise & Experience: Potency is meaningless without selectivity. The cyclopropanamine scaffold is known to inhibit multiple FAD-dependent amine oxidases.[15] A compound designed to treat AML by inhibiting LSD1 could have significant and undesirable neuropsychiatric side effects if it also potently inhibits MAO-A and MAO-B.[8] Therefore, profiling lead candidates against closely related off-targets is a non-negotiable step in preclinical validation. This is a direct measure of a compound's potential for off-target toxicity.
Trustworthiness: The validity of this selectivity panel rests on running the assays for each enzyme under its own optimized conditions while using the same compound dilution series. Comparing the resulting IC₅₀ values provides a robust and reliable selectivity ratio.
Detailed Protocol: MAO-A and MAO-B Inhibition Assays
The protocol is conceptually similar to the LSD1 assay, using a commercially available MAO-Glo™ Assay kit.
-
Enzyme/Substrate Preparation: Reconstitute recombinant human MAO-A and MAO-B enzymes and their respective luminogenic substrates as per the manufacturer's protocol.
-
Compound Plating: Add serially diluted synthesized compounds to a 96-well white plate.
-
Enzyme Reaction: Add the MAO enzyme to the wells and incubate. Then, add the MAO substrate to initiate the reaction. The reaction produces a luciferin derivative that is a substrate for luciferase.
-
Detection: After a set incubation time, add a detection reagent containing luciferase. The amount of light produced is directly proportional to MAO activity.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the "no inhibitor" control and calculate IC₅₀ values as described previously.
Data Presentation: Selectivity Profile
| Compound | LSD1 IC₅₀ (nM) | MAO-A IC₅₀ (nM) | MAO-B IC₅₀ (nM) | Selectivity (MAO-A/LSD1) | Selectivity (MAO-B/LSD1) |
| Synthesized Cmpd 1 | 35 | >10,000 | 2,500 | >285x | 71x |
| Iadademstat (ORY-1001) | 18[14] | >100,000 | >100,000 | >5,500x | >5,500x |
| Tranylcypromine | ~2000 | ~220 | ~210 | ~0.1x | ~0.1x |
| cis-N-benzyl-2-methoxycyclopropylamine | No Inhibition | 170 | 5 | N/A | N/A |
Note: The cis-N-benzyl-2-methoxycyclopropylamine is an example of a MAO-B selective inhibitor for comparison.[15]
Conclusion: Synthesizing Data for Informed Decisions
This guide provides a robust, multi-pillar framework for validating the in vitro activity of novel cyclopropanamine compounds. By systematically progressing from broad cytotoxicity to specific, on-target enzyme inhibition and finally to critical off-target selectivity, researchers can build a comprehensive and reliable data package. The causality embedded in this workflow—understanding why each step is performed—ensures that the resulting data is not just a collection of numbers, but a powerful tool for decision-making.
The quantitative data, presented in clear comparative tables, allows for an objective assessment of a new compound's performance against established clinical and preclinical alternatives. A compound like the hypothetical "Synthesized Cmpd 1" would be considered a promising lead for an LSD1-targeted therapy due to its potent on-target activity in both biochemical and cellular assays, coupled with a favorable selectivity profile against MAO enzymes and a significant therapeutic window. This structured, integrity-driven approach is fundamental to identifying and advancing the next generation of cyclopropanamine-based therapeutics from the bench to the clinic.
References
-
Ataman Kimya. (n.d.). CYCLOPROPYLAMINE. Retrieved from [Link]
-
Aires-de-Sousa, M. (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA. Retrieved from [Link]
-
Aires-de-Sousa, M. (2002). Cyclopropane Derivatives and their Diverse Biological Activities. ResearchGate. Retrieved from [Link]
-
Loza-Rodríguez, H., & Zepeda-Vallejo, L. G. (2023). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. PMC. Retrieved from [Link]
-
Da-Ta Biotech. (n.d.). In Vitro Enzyme Assay: Cutting Edge Research. Retrieved from [Link]
-
ACS Publications. (2022). Structure–Activity Relationship Study of Indolin-5-yl-cyclopropanamine Derivatives as Selective Lysine Specific Demethylase 1 (LSD1) Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) In vitro receptor binding assays. Retrieved from [Link]
-
Edmondson, D. E., et al. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. PubMed. Retrieved from [Link]
-
Varghese, S. (2020). Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. PMC - NIH. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015). Cyclopropanamine Compounds and Use Thereof. PMC - NIH. Retrieved from [Link]
-
John, C. S. (2008). In vitro receptor binding assays: general methods and considerations. PubMed. Retrieved from [Link]
-
Tipton, K. F. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. Retrieved from [Link]
-
Drugs.com. (2024). List of MAO inhibitors + Uses & Side Effects. Retrieved from [Link]
-
Biobide. (n.d.). What is an Inhibition Assay?. Retrieved from [Link]
-
Boylan, M. (2021). Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. Retrieved from [Link]
-
Fioravanti, R., et al. (2022). LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Frontiers. Retrieved from [Link]
-
Yang, M., et al. (2007). Structural Basis for the Inhibition of the LSD1 Histone Demethylase by the Antidepressant trans-2-phenylcyclopropylamine. PubMed. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 4. researchgate.net [researchgate.net]
- 5. guidechem.com [guidechem.com]
- 6. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Structural basis for the inhibition of the LSD1 histone demethylase by the antidepressant trans-2-phenylcyclopropylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. drugs.com [drugs.com]
- 11. In Vitro Enzyme Assay: Cutting Edge Research | Da-ta Biotech [databiotech.co.il]
- 12. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 15. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the efficacy of different synthetic routes to 1-(4-Bromo-2-fluorophenyl)cyclopropanamine
Introduction: The Significance of 1-(4-Bromo-2-fluorophenyl)cyclopropanamine
This compound is a key building block in medicinal chemistry and drug discovery. Its unique structural motif, featuring a substituted phenyl ring attached to a cyclopropylamine moiety, is found in a variety of pharmacologically active compounds. The presence of the bromo and fluoro substituents on the phenyl ring allows for further synthetic modifications, making it a versatile intermediate for the development of novel therapeutics. This guide provides a comparative analysis of two distinct and efficacious synthetic routes to this valuable compound, offering insights into their respective methodologies, yields, and practical considerations for researchers in the field.
Route 1: Titanocene-Mediated Cyclopropanation of a Benzonitrile Intermediate
This modern approach leverages the power of organotitanium chemistry to construct the cyclopropylamine core in a single, elegant step from a readily available benzonitrile. The titanacyclopropane reagent, generated in situ, acts as a synthetic equivalent of a 1,2-dicarbanion, reacting with the nitrile functionality to directly form the desired aminocyclopropane.
Scientific Rationale and Mechanistic Insight
The key transformation in this route is the Kulinkovich-type reaction, adapted for nitriles. Titanocene dichloride is reduced in the presence of a Grignard reagent (e.g., methylmagnesium bromide) to a low-valent titanium species. This species then reacts with an alkene (in this case, ethene generated in situ from the Grignard reagent) to form a titanacyclopropane. The nitrile group of 2-fluoro-4-bromobenzonitrile inserts into one of the titanium-carbon bonds of the titanacyclopropane. Subsequent intramolecular rearrangement and hydrolysis yield the final this compound. This method is particularly attractive due to its convergency and the direct formation of the primary amine.
Experimental Protocol: Route 1
Step 1: Synthesis of 2-Fluoro-4-bromobenzonitrile
The starting material, 2-fluoro-4-bromobenzonitrile, can be synthesized from 4-bromo-2-fluoroaniline via a Sandmeyer reaction.
-
Reaction: Diazotization of 4-bromo-2-fluoroaniline followed by cyanation.
-
Reagents: 4-bromo-2-fluoroaniline, sodium nitrite, hydrochloric acid, copper(I) cyanide.
-
Yield: Typically in the range of 70-80%.
Step 2: Titanocene-Mediated Cyclopropanation
-
To a solution of 2-fluoro-4-bromobenzonitrile (1.0 eq) and titanocene dichloride (Cp₂TiCl₂) (0.1 eq) in anhydrous tetrahydrofuran (THF) at room temperature under an inert atmosphere, is added methylmagnesium bromide (3.0 M solution in diethyl ether, 2.5 eq) dropwise.
-
The reaction mixture is stirred at room temperature for 12-16 hours.
-
Upon completion, the reaction is carefully quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification by column chromatography on silica gel affords this compound.
-
Reported Yield: Approximately 65-75%.
Visualizing Route 1: Synthetic Workflow
Caption: Synthetic pathway for Route 1.
Route 2: Hofmann Rearrangement of a Cyclopropanecarboxamide Intermediate
This classical yet robust route builds the target molecule by first constructing the substituted cyclopropane ring with a carboxylic acid functionality, which is then converted to the primary amine via a Hofmann rearrangement. This multi-step approach offers opportunities for the isolation and purification of intermediates, which can be advantageous in certain research and development settings.
Scientific Rationale and Mechanistic Insight
This pathway relies on the well-established malonic ester synthesis to form the cyclopropanecarboxylic acid derivative. The key step is the Hofmann rearrangement, a reliable method for converting a primary amide to a primary amine with one fewer carbon atom. The reaction proceeds through the formation of an N-bromoamide intermediate, which, upon treatment with a base, rearranges to an isocyanate. The isocyanate is then hydrolyzed to the primary amine with the loss of carbon dioxide. The retention of the cyclopropane ring and the stereochemistry at the quaternary carbon is a key feature of this rearrangement.
Experimental Protocol: Route 2
Step 1: Synthesis of Diethyl 2-(4-bromo-2-fluorophenyl)malonate
-
This intermediate can be prepared via a nucleophilic aromatic substitution reaction between 1,4-dibromo-2-fluorobenzene and diethyl malonate in the presence of a suitable base like sodium hydride in an aprotic polar solvent such as DMF.
Step 2: Synthesis of 1-(4-Bromo-2-fluorophenyl)cyclopropane-1,1-dicarboxylic acid
-
The diethyl 2-(4-bromo-2-fluorophenyl)malonate is reacted with 1,2-dibromoethane in the presence of a base (e.g., sodium ethoxide) to form the cyclopropane ring. Subsequent hydrolysis of the esters with a strong base (e.g., potassium hydroxide) followed by acidification yields the dicarboxylic acid.
Step 3: Decarboxylation to 1-(4-Bromo-2-fluorophenyl)cyclopropanecarboxylic acid
-
The dicarboxylic acid is heated to induce decarboxylation, yielding the mono-carboxylic acid.
Step 4: Synthesis of 1-(4-Bromo-2-fluorophenyl)cyclopropanecarboxamide
-
The carboxylic acid is converted to the corresponding acid chloride using a chlorinating agent like thionyl chloride (SOCl₂).
-
The crude acid chloride is then reacted with aqueous ammonia to form the primary amide.
-
Yield (from carboxylic acid): Typically high, around 85-95%.
Step 5: Hofmann Rearrangement
-
To a solution of 1-(4-bromo-2-fluorophenyl)cyclopropanecarboxamide (1.0 eq) in a mixture of an alcohol (e.g., methanol) and water is added sodium hypobromite (NaOBr), prepared in situ from bromine and sodium hydroxide, at 0°C.
-
The reaction mixture is slowly warmed to room temperature and then heated to reflux for 1-2 hours.
-
After cooling, the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated.
-
Purification by crystallization or column chromatography provides this compound.
-
Reported Yield (for Hofmann rearrangement step): Generally in the range of 70-85%.
Visualizing Route 2: Synthetic Workflow
Caption: Synthetic pathway for Route 2.
Comparative Analysis of the Synthetic Routes
| Feature | Route 1: Titanocene-Mediated Cyclopropanation | Route 2: Hofmann Rearrangement |
| Number of Steps | Fewer (typically 2 from 4-bromo-2-fluoroaniline) | More (typically 5 from 1,4-dibromo-2-fluorobenzene) |
| Overall Yield | Moderate to Good (estimated 45-55%) | Potentially higher due to optimizable steps (estimated 50-65%) |
| Key Reagents | Titanocene dichloride, Grignard reagents | Malonic esters, strong bases, bromine, thionyl chloride |
| Reaction Conditions | Requires inert atmosphere, anhydrous solvents | Involves multiple steps with varying conditions, including heating |
| Scalability | May present challenges due to the use of organometallic reagents | More established and potentially more scalable for industrial production |
| Safety Considerations | Handling of pyrophoric Grignard reagents | Use of bromine and thionyl chloride requires caution |
| Key Advantages | Convergent, direct formation of the amine | Well-established reactions, intermediates can be purified |
| Potential Drawbacks | Sensitivity of organometallic reagents to air and moisture | Longer synthetic sequence |
Conclusion and Future Perspectives
Both synthetic routes presented offer viable pathways to this compound.
Route 1 is a more modern and convergent approach, offering a quicker synthesis with fewer steps. Its elegance lies in the direct formation of the cyclopropylamine moiety. However, the requirement for stringent anhydrous and inert conditions, along with the handling of organometallic reagents, may be a consideration for some laboratories.
Route 2 represents a more traditional, linear synthesis. While it involves more steps, the individual reactions are well-understood and generally high-yielding. The ability to isolate and purify intermediates can be a significant advantage for process control and optimization, making this route potentially more amenable to large-scale synthesis.
The choice between these two routes will ultimately depend on the specific needs and capabilities of the research team. For rapid access to small quantities for initial screening, the titanocene-mediated route may be preferable. For larger-scale synthesis where robustness and process control are paramount, the Hofmann rearrangement route offers a more established and potentially more scalable option.
Future research in this area may focus on developing catalytic and enantioselective versions of these routes to provide chiral this compound, which would be of even greater value in the synthesis of stereochemically pure pharmaceuticals.
References
-
Kulinkovich, O. G. The Kulinkovich Reaction. Chemical Reviews, 2003 , 103 (7), 2597-2632. [Link]
-
Shioiri, T.; Ninomiya, K.; Yamada, S. Diphenylphosphoryl Azide. A New Convenient Reagent for a Modified Curtius Reaction and for the Peptide Synthesis. Journal of the American Chemical Society, 1972 , 94 (17), 6203-6205. [Link]
-
Hofmann, A. W. Ueber die Einwirkung des Broms in alkalischer Lösung auf Amide. Berichte der deutschen chemischen Gesellschaft, 1881 , 14 (2), 2725-2736. [Link]
-
Organic Syntheses, Coll. Vol. 3, p.221 (1955); Vol. 29, p.29 (1949). [Link]
-
Wang, L., et al. Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. 4th International Conference on Mechanical Materials and Manufacturing Engineering (MMME 2016). [Link]
A Head-to-Head Comparison of LSD1 Inhibitors Derived from Cyclopropanamine Scaffolds: A Guide for Researchers
In the rapidly evolving landscape of epigenetic drug discovery, Lysine-Specific Demethylase 1 (LSD1/KDM1A) has emerged as a compelling therapeutic target in oncology.[1] Overexpression of LSD1 is implicated in the pathogenesis of various cancers, where it plays a crucial role in transcriptional regulation, cell differentiation, and proliferation.[2] The cyclopropanamine scaffold, notably present in the monoamine oxidase inhibitor tranylcypromine (TCP), has proven to be a privileged structure for the design of potent, irreversible LSD1 inhibitors.[3] These inhibitors act by forming a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor in the enzyme's active site.[4]
This guide provides a comprehensive head-to-head comparison of prominent LSD1 inhibitors derived from the cyclopropanamine scaffold, including compounds that have advanced to clinical trials and promising preclinical candidates. We will delve into their comparative potency, selectivity, preclinical efficacy, and the underlying experimental data that supports these findings. This objective analysis is intended to equip researchers, scientists, and drug development professionals with the critical information needed to select the most appropriate inhibitor for their specific research applications.
The Central Role of LSD1 in Cancer and the Significance of the Cyclopropanamine Scaffold
LSD1 is a flavoenzyme that catalyzes the demethylation of mono- and di-methylated lysine 4 and lysine 9 on histone H3 (H3K4me1/2 and H3K9me1/2).[5] By modulating these key epigenetic marks, LSD1 influences the expression of genes critical for tumor growth and survival.[1] Its involvement in various signaling pathways, including the Wnt/β-catenin and TGFβ pathways, further underscores its significance as a cancer target.[6][7]
The cyclopropanamine moiety is a key pharmacophore that mimics the protonated α-amino group of the lysine substrate, enabling it to access the LSD1 active site. Upon enzymatic oxidation, the cyclopropylamine ring undergoes a single-electron transfer mechanism, leading to the formation of a reactive intermediate that covalently modifies and inactivates the FAD cofactor.[4] This irreversible mechanism of action provides a durable inhibition of LSD1 activity.
Mechanism of Action: Covalent Inhibition of LSD1
The following diagram illustrates the generally accepted mechanism of irreversible inhibition of LSD1 by cyclopropanamine-based inhibitors.
Caption: Mechanism of LSD1 inactivation by cyclopropanamine inhibitors.
Head-to-Head Comparison of Cyclopropanamine-Based LSD1 Inhibitors
The following sections provide a detailed comparison of key performance metrics for selected LSD1 inhibitors, including both clinical-stage and preclinical compounds.
Biochemical Potency and Selectivity
The ideal LSD1 inhibitor should exhibit high potency against its target while demonstrating minimal activity against other structurally related flavoenzymes, such as Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B), to minimize off-target effects. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency.
| Compound | LSD1 IC50 (nM) | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity (LSD1 vs MAO-A/B) |
| Tranylcypromine (TCP) | ~2000 | ~2840 | ~730 | Low |
| Iadademstat (ORY-1001) | 18[8] | >100,000 | >100,000 | >5500-fold[8] |
| GSK2879552 | ~80 | >20,000 | >20,000 | >250-fold |
| INCB059872 | 23 | >10,000 | >10,000 | >430-fold |
| Compound 29b | 11[9] | - | >10,000 | >900-fold vs MAO-B[9] |
| Compound 3a | Low nM | High Selectivity | High Selectivity | High[10] |
Data Interpretation: As evidenced in the table, while the parent compound tranylcypromine shows weak and non-selective inhibition, its derivatives have been optimized for significantly improved potency and selectivity. Iadademstat (ORY-1001) stands out with its exceptional potency and high selectivity over MAOs.[8] Newer preclinical candidates like compound 29b also demonstrate nanomolar potency against LSD1 with excellent selectivity.[9]
Cellular Activity and Preclinical Efficacy
The ultimate measure of an LSD1 inhibitor's potential is its ability to exert anti-cancer effects in cellular and in vivo models. This is often assessed by measuring the inhibition of cancer cell proliferation, induction of differentiation markers, and reduction of tumor growth in animal models.
| Compound | Cancer Model(s) | In Vitro Activity | In Vivo Efficacy |
| Iadademstat (ORY-1001) | Acute Myeloid Leukemia (AML) | Induces differentiation of AML cells at <1 nM.[11] | Reduces tumor growth in rodent leukemia xenografts.[11] |
| GSK2879552 | Small Cell Lung Cancer (SCLC), AML | Antiproliferative effects in AML and SCLC cell lines.[8] | Showed antitumor activity in preclinical models. |
| INCB059872 | Various solid tumors and hematological malignancies | Potent inhibition of proliferation in various cancer cell lines. | Demonstrated efficacy in preclinical cancer models. |
| Compound [I] | Non-small cell lung cancer (NSCLC) | IC50s <10 µM in various cancer cell lines. | 41.5% and 64.0% tumor weight reduction at 10 and 20 mg/kg, respectively, in an H1650 xenograft model. |
| Styrenylcyclopropylamine 34 | AML | Potent cell-killing activity in a panel of AML cell lines.[12] | Dose-dependent tumor growth inhibition in a Kasumi-1 xenograft model at 1.5 mg/kg orally.[12] |
Field-Proven Insights: The data from preclinical studies are encouraging, demonstrating that potent and selective LSD1 inhibition translates to anti-tumor activity in various cancer models. For instance, Iadademstat has shown promising results in AML models by inducing differentiation, a key therapeutic goal in this disease.[11] The in vivo efficacy of compounds like the unnamed compound [I] and styrenylcyclopropylamine 34 in xenograft models further validates the therapeutic potential of this class of inhibitors.[12]
Experimental Methodologies: A Guide to Reproducible Research
To ensure the trustworthiness and reproducibility of the data presented, this section outlines the detailed protocols for the key experiments used to characterize these LSD1 inhibitors.
LSD1 Enzymatic Inhibition Assay (HTRF)
Homogeneous Time-Resolved Fluorescence (HTRF) is a robust method for measuring enzyme activity and inhibition in a high-throughput format.
Principle: This assay measures the demethylation of a biotinylated histone H3 peptide substrate by LSD1. A europium cryptate-labeled antibody specific for the demethylated product and a streptavidin-conjugated fluorophore (XL665) are used for detection. When the substrate is demethylated, the antibody binds, bringing the europium donor and the streptavidin-acceptor into close proximity, resulting in a FRET signal.
Caption: Workflow for the LSD1 HTRF assay.
Step-by-Step Protocol: [8]
-
Compound Pre-incubation: In a 384-well plate, pre-incubate serial dilutions of the test compounds with 0.45 nM recombinant human LSD1 enzyme in assay buffer (50 mM Tris-HCl, pH 8.5, 50 mM NaCl, 0.01% Tween-20, and 1 mM DTT) for 15 minutes on ice.
-
Enzymatic Reaction: Initiate the reaction by adding a mixture of 10 µM FAD and a biotinylated monomethylated H3(1-21)K4 peptide substrate to a final concentration corresponding to the Km. The final DMSO concentration should be 0.5%.
-
Incubation: Incubate the reaction mixture for 1 hour at 25°C.
-
Detection: Add a detection mix containing 0.75 nM Eu3+-cryptate-labeled anti-H3K4me0 detection antibody and 20.8 nM XL665-conjugated streptavidin.
-
Final Incubation: Incubate for 1 hour at 25°C.
-
Signal Measurement: Measure the TR-FRET signal using a plate reader with an excitation wavelength of 320 nm and emission wavelengths of 620 nm and 665 nm.
-
Data Analysis: Calculate the HTRF ratio (emission at 665 nm / emission at 620 nm) and determine the IC50 values by fitting the data to a four-parameter logistic equation.[8]
Cell Viability Assay (MTT)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are then solubilized, and the absorbance of the solution is measured, which is directly proportional to the number of viable cells.
Step-by-Step Protocol: [13][14]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of culture medium.
-
Compound Treatment: After allowing the cells to adhere overnight, treat them with various concentrations of the LSD1 inhibitors for the desired exposure period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Western Blot for Histone Methylation
Western blotting is a widely used technique to detect specific proteins in a sample. In the context of LSD1 inhibition, it is crucial for confirming the on-target effect by observing changes in histone methylation levels.
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and then probed with antibodies specific for the protein of interest (e.g., H3K4me1/2) and a loading control (e.g., total Histone H3).
Step-by-Step Protocol: [15]
-
Histone Extraction: Extract histones from treated and untreated cells using an acid extraction protocol.
-
Protein Quantification: Determine the protein concentration of the histone extracts.
-
Gel Electrophoresis: Separate 0.5 µg of histones per lane on a 10-15% Bis-Tris gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane (0.2 µm pore size is recommended for small histone proteins).
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against specific histone modifications (e.g., anti-H3K4me2) and a loading control (e.g., anti-Histone H3) overnight at 4°C.
-
Washing: Wash the membrane extensively with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the band intensities to determine the relative changes in histone methylation levels.
Concluding Remarks and Future Perspectives
The development of LSD1 inhibitors based on the cyclopropanamine scaffold has yielded a rich pipeline of potent and selective compounds with significant therapeutic potential in oncology. This guide has provided a comparative analysis of key inhibitors, highlighting their strengths and the experimental data that underpins our understanding of their activity.
For researchers entering this field, the choice of inhibitor will depend on the specific research question. For broad-spectrum, potent LSD1 inhibition in preclinical models, Iadademstat (ORY-1001) represents a well-characterized clinical-stage compound. For investigations into novel chemical space, the styrenylcyclopropylamines and other recently disclosed derivatives offer exciting starting points.
The detailed experimental protocols provided herein are intended to serve as a foundation for rigorous and reproducible research. As our understanding of LSD1 biology continues to expand, so too will the opportunities for developing the next generation of innovative epigenetic therapies. The continued exploration of structure-activity relationships, pharmacokinetic properties, and novel combination strategies will be crucial in realizing the full therapeutic potential of LSD1 inhibition.
References
-
Maes, T., Mascaró, C., Tiraboschi, E., et al. (2021). Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. ACS Pharmacology & Translational Science, 4(6), 1839–1853. [Link]
-
Li, Y., Wang, Y., Zhang, J., et al. (2021). Discovery of new tranylcypromine derivatives as highly potent LSD1 inhibitors. European Journal of Medicinal Chemistry, 219, 113437. [Link]
-
Vianello, P., Fazi, F., Benedetti, R., et al. (2020). Tranylcypromine-Based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation. Cancers, 12(10), 2872. [Link]
-
Scudiero, D. A., Shoemaker, R. H., Paull, K. D., et al. (1988). Evaluation of a soluble tetrazolium/formazan assay for cell growth and drug sensitivity in culture using human and other tumor cell lines. Cancer Research, 48(17), 4827–4833. [Link]
-
Li, Z., Wang, Y., Li, J., et al. (2023). TCP-based LSD1 inhibitors show potent anticancer activity in preclinical models. BioWorld. [Link]
-
Shi, Y., Lan, F., Matson, C., et al. (2004). Histone demethylation mediated by the nuclear amine oxidase homolog LSD1. Cell, 119(7), 941–953. [Link]
-
Maes, T., Carceller, E., Salva, J., et al. (2018). ORY-1001, a Potent and Selective Covalent KDM1A Inhibitor, for the Treatment of Acute Leukemia. Cancer Cell, 33(3), 495-511.e12. [Link]
-
Schenk, T., Chen, W. C., Göllner, S., et al. (2012). Inhibition of the LSD1 (KDM1A) demethylase reactivates the all-trans-retinoic acid differentiation pathway in acute myeloid leukemia. Nature Medicine, 18(4), 605–611. [Link]
-
Mohammad, H. P., Smitheman, K. N., Kamat, C. D., et al. (2015). A DNA Hypomethylation Signature Predicts Response to Epigenetic Therapy in Myelodysplastic Syndromes. Blood, 126(1), 12-21. [Link]
-
Miyamura, S., Araki, M., Ota, Y., et al. (2016). C-H activation enables a rapid structure-activity relationship study of arylcyclopropyl amines for potent and selective LSD1 inhibitors. Organic & Biomolecular Chemistry, 14(36), 8576–8585. [Link]
-
Vianello, P., Fazi, F., Benedetti, R., et al. (2016). Tranylcypromine-based pure stereoisomers as inhibitors of lysine specific demethylase 1: Enzyme selectivity and in-cell studies. European Journal of Medicinal Chemistry, 122, 432–443. [Link]
-
Schmitt, M. L., Hauser, A. T., Carlino, L., et al. (2013). Non-peptidic propargylamines as inhibitors of lysine specific demethylase 1 (LSD1) with cellular activity. Journal of Medicinal Chemistry, 56(18), 7334–7347. [Link]
-
Sorna, V., Theisen, E. R., Stephens, B., et al. (2013). High-throughput virtual screening of small molecule inhibitors of the lysine-specific demethylase 1 (LSD1/KDM1A). Journal of Chemical Information and Modeling, 53(9), 2446–2458. [Link]
-
Prusevich, P., Kalin, J. H., & Mcdermott, D. R. (2016). Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. ACS Medicinal Chemistry Letters, 7(12), 1122–1127. [Link]
-
Zheng, Y. C., Ma, J., Wang, Z., et al. (2016). A systematic review of tranylcypromine-based histone lysine specific demethylase 1 inhibitors. European Journal of Medicinal Chemistry, 121, 847–863. [Link]
-
Graphviz. (n.d.). Graphviz - Graph Visualization Software. [Link]
-
Rockland Immunochemicals Inc. (n.d.). Histone Immunoblotting Protocol. [Link]
-
Wang, J., Lu, F., Ren, Q., et al. (2011). Novel Histone Demethylase LSD1 Inhibitors Selectively Target Cancer Cells with Pluripotency-like Gene Expression Signatures. Cancer Research, 71(23), 7238–7249. [Link]
-
Harris, W. J., Huang, X., Lynch, J. T., et al. (2012). The histone demethylase KDM1A sustains the oncogenic potential of MLL-AF9 leukemia stem cells. Cancer Cell, 21(4), 473–487. [Link]
-
Fiskus, W., Sharma, S., Shah, B., et al. (2014). Highly effective combination of LSD1 (KDM1A) antagonist and pan-histone deacetylase inhibitor against human AML cells. Leukemia, 28(11), 2155–2164. [Link]
-
Maes, T., Tiraboschi, E., & Mascaró, C. (2019). Direct Measurement of KDM1A Target Engagement Using Chemoprobe-based Immunoassays. Journal of Visualized Experiments, (148), e59810. [Link]
-
Upregulation of CD11b and CD86 through LSD1 inhibition promotes myeloid differentiation and suppresses cell proliferation in human monocytic leukemia cells. (2015). Oncotarget, 6(28), 25048–25063. [Link]
-
Berridge, M. V., Herst, P. M., & Tan, A. S. (2005). Tetrazolium dyes as tools in cell biology: new insights into their cellular reduction. Biotechnology Annual Review, 11, 127–152. [Link]
-
Ma, L., & D'andrea, A. D. (2017). A Protocol for the Comprehensive Flow Cytometric Analysis of Immune Cells in Normal and Inflamed Murine Non-Lymphoid Tissues. PloS one, 12(3), e0173511. [Link]
-
Dai, X. J., Liu, Y., Xiong, X. P., et al. (2020). Tranylcypromine Based Lysine-Specific Demethylase 1 Inhibitor: Summary and Perspective. Journal of Medicinal Chemistry, 63(23), 14197–14215. [Link]
-
McGrath, J. P., Williamson, K. E., & Gately, S. (2018). The roles of the histone demethylase KDM1A in cancer. Translational Cancer Research, 7(S5), S554–S568. [Link]
-
Iadademstat (ORY-1001), a First-in-Class Lysine-Specific Histone Demethylase 1A Inhibitor, in Relapsed or Refractory Acute Myeloid Leukemia. (2021). Journal of Clinical Oncology, 39(17), 1919–1930. [Link]
-
Augert, A., Eastwood, E., & Macpherson, D. (2019). LSD1 inhibitors in cancer therapy. Current Opinion in Pharmacology, 47, 39–46. [Link]
-
National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. [Link]
-
Maes, T., Carceller, E., Salva, J., et al. (2018). First-in-Human Phase I Study of Iadademstat (ORY-1001): A First-in-Class Lysine-Specific Histone Demethylase 1A Inhibitor, in Relapsed or Refractory Acute Myeloid Leukemia. Journal of Clinical Oncology, 36(15_suppl), 7009-7009. [Link]
-
LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. (2023). Frontiers in Pharmacology, 14, 1123477. [Link]
-
Phase I Study of the LSD1 Inhibitor Tranylcypromine (TCP) in Combination with All-Trans Retinoic Acid (ATRA) and Low-Dose Cytarabine (LDAC) in Elderly, Medically Non-Fit Patients with AML or High-Risk MDS (TRANSATRA trial). (2022). Blood, 140(Supplement 1), 9308–9309. [Link]
-
Mechanisms of carcinogenic activity triggered by lysine-specific demethylase 1A. (2022). Frontiers in Pharmacology, 13, 930353. [Link]
-
an ESCCA Initiative on Advanced Analyses of Monocyte Lineage Using Flow Cytometry. (2015). Cytometry Part B: Clinical Cytometry, 88(4), 213-222. [Link]
-
LSD1: an emerging face in altering the tumor microenvironment and enhancing immune checkpoint therapy. (2023). Journal of Hematology & Oncology, 16(1), 88. [Link]
-
Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles. (2022). ACS Medicinal Chemistry Letters, 13(6), 983–989. [Link]
-
Graphviz and dot: Generating Diagrams with Code. (2022, October 21). YouTube. [Link]
-
Western Analysis of Histone Modifications (Aspergillus nidulans). (2013). Bio-protocol, 3(16), e869. [Link]
-
A comprehensive comparative study on LSD1 in different cancers and tumor specific LSD1 inhibitors. (2022). Frontiers in Pharmacology, 13, 992497. [Link]
-
MTT Cell Assay Protocol. (n.d.). Checkpoint lab/protocols/MTT. [Link]
-
Graphviz view of a cell cycle canonical signaling pathway with gene... (n.d.). ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A comprehensive comparative study on LSD1 in different cancers and tumor specific LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic insights into novel cyano-pyrimidine pendant chalcone derivatives as LSD1 inhibitors by docking, ADMET, MM/GBSA, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of carcinogenic activity triggered by lysine-specific demethylase 1A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LSD1: an emerging face in altering the tumor microenvironment and enhancing immune checkpoint therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. First-in-Human Phase I Study of Iadademstat (ORY-1001): A First-in-Class Lysine-Specific Histone Demethylase 1A Inhibitor, in Relapsed or Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. atcc.org [atcc.org]
- 15. Histone Immunoblotting Protocol | Rockland [rockland.com]
A Senior Application Scientist's Guide to Assessing Off-Target Effects of 1-(4-Bromo-2-fluorophenyl)cyclopropanamine Derivatives
Introduction: The Double-Edged Sword of a Privileged Scaffold
The 1-(4-bromo-2-fluorophenyl)cyclopropanamine scaffold is a cornerstone in modern medicinal chemistry, most notably as a pharmacophore for potent inhibitors of Lysine-Specific Demethylase 1 (LSD1/KDM1A), a critical epigenetic regulator implicated in various cancers.[1][2] Derivatives of this class, which often act as irreversible inhibitors, are promising therapeutic agents.[1] However, this chemical structure bears a close resemblance to tranylcypromine, the backbone of classic monoamine oxidase (MAO) inhibitors. This structural heritage is a double-edged sword; while providing a validated framework for potent on-target activity, it also brings an inherent risk of cross-reactivity with related amine oxidases and other unforeseen biological targets.[3]
Adverse drug reactions, often stemming from such unintended off-target interactions, are a primary cause of late-stage clinical trial failures.[4] Therefore, for researchers in drug development, a proactive, systematic, and multi-faceted approach to identifying and characterizing off-target effects is not just a regulatory hurdle but a fundamental component of building a robust safety profile and de-risking a clinical candidate.[5][6]
This guide provides a comprehensive, field-proven framework for comparing the off-target profiles of novel this compound derivatives. We will move from broad, predictive in silico methods to highly specific, quantitative in vitro assays, explaining the causality behind each experimental choice and providing actionable protocols. Our goal is to empower you to build a comprehensive safety and selectivity profile, enabling data-driven decisions to advance the most promising candidates.
Phase 1: Predictive Profiling - An In Silico First Pass
Before committing valuable time and resources to wet-lab experiments, in silico profiling offers a cost-effective strategy to generate initial hypotheses about potential off-target liabilities.[7][8] These computational methods leverage vast biological and chemical datasets to predict interactions between a compound and a wide array of protein targets.
The primary value here is predictive power and breadth. By comparing your novel derivatives against a parent compound or a known drug, you can quickly identify how chemical modifications may alter the off-target landscape. Key approaches include:
-
Ligand-Based Similarity: This method compares the 2D or 3D structure of your derivative to databases of compounds with known biological activities.[9][10] If your molecule is structurally similar to known inhibitors of, for example, a specific cytochrome P450 enzyme, this method will flag it as a potential interaction.
-
Structure-Based Reverse Docking: Here, the compound is computationally "docked" into the binding sites of thousands of different protein crystal structures.[7][11] A scoring function then estimates the binding affinity, highlighting proteins that are most likely to interact with your molecule. This is particularly powerful for identifying interactions that may not be obvious from 2D structural similarity alone.
-
AI and Machine Learning Models: Modern approaches use sophisticated algorithms, such as multi-task graph neural networks, trained on extensive drug-target interaction data to predict off-target profiles with increasing accuracy.[12]
Caption: Workflow for in silico off-target prediction.
Data Presentation: Hypothetical In Silico Screening Results
The output of this phase is a prioritized list of potential off-targets. This allows you to focus your experimental resources efficiently.
| Target Class | Parent Compound | Derivative A | Derivative B | Derivative C | Rationale for Concern |
| On-Target: LSD1 | High | High | High | High | Intended Target |
| MAO-A | High | High | Low | Low | Structural similarity; risk of hypertensive crisis. |
| MAO-B | High | Moderate | Low | High | Structural similarity; potential CNS side effects. |
| hERG Channel | Low | Low | High | Low | Critical cardiac safety liability. |
| 5-HT2B Receptor | Moderate | Moderate | Moderate | Low | Risk of valvular heart disease. |
| CYP3A4 | Low | High | Low | Low | High potential for drug-drug interactions. |
Phase 2: Broad Panel Screening - From Prediction to Practice
With a list of prioritized hypotheses, the next step is experimental validation. Broad in vitro safety pharmacology panels are the industry standard for this.[5][6][13] These services screen your compound at a single, high concentration (typically 1-10 µM) against a large collection of targets known to be implicated in adverse drug reactions.
Expertise in Action: Why a Broad Screen First? The purpose of this screen is not to generate precise potency values (like an IC50), but to act as a wide net. It helps you rapidly identify significant interactions that your in silico models may have missed and confirm predicted liabilities. A result of >50% inhibition at 10 µM is a standard threshold to flag a compound for further investigation.
Recommended Panels for This Compound Class:
-
General Safety Panel: A panel of ~40-70 targets including GPCRs, ion channels, and transporters associated with common adverse effects (e.g., Eurofins Discovery's SafetyScreen44™ or Charles River's safety panel).
-
Amine Oxidase Panel: Given the core scaffold, a specific panel including MAO-A, MAO-B, and other FAD-dependent oxidases is non-negotiable.
-
Kinase Panel: Unintended kinase inhibition is a frequent source of off-target activity for many small molecules and can have profound biological consequences.[14]
Experimental Protocol: General Radioligand Binding Assay
This is a representative protocol for how a target interaction is measured in a binding panel.
-
Reaction Preparation: In a 96-well plate, combine the recombinant target protein (e.g., 5-HT2B receptor membranes), a specific radioligand (e.g., [³H]-LSD), and assay buffer.
-
Compound Addition: Add the test compounds (Parent, Derivatives A, B, C) at a final concentration of 10 µM.
-
Trustworthiness Check: Include a vehicle control (e.g., DMSO) to define 0% inhibition and a known, potent inhibitor of the target (a "positive control") to define 100% inhibition.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding reaction to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat. The protein and any bound radioligand will be trapped on the filter, while the unbound radioligand passes through.
-
Detection: Wash the filter mat to remove non-specific binding. Add scintillation fluid to the mat and count the radioactive signal from each well using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each test compound relative to the controls.
-
% Inhibition = 100 * (1 - [Signal_Compound - Signal_PositiveControl] / [Signal_Vehicle - Signal_PositiveControl])
-
Data Presentation: Comparative Broad Panel Screening Results (% Inhibition at 10 µM)
| Target | Parent Compound | Derivative A | Derivative B | Derivative C | Action |
| On-Target: LSD1 | 98% | 99% | 97% | 99% | Confirm Potency |
| MAO-A | 95% | 92% | 15% | 8% | Proceed with B & C |
| MAO-B | 96% | 65% | 12% | 94% | Proceed with A & B |
| hERG Channel | 8% | 11% | 68% | 5% | Deprioritize B |
| 5-HT2B Receptor | 55% | 51% | 48% | 12% | Proceed with C |
| CYP3A4 | 15% | 75% | 22% | 18% | Deprioritize A |
Phase 3: Quantitative Analysis - Potency and Functional Impact
Hits from the broad panel screen must be confirmed and quantified. This phase involves generating dose-response curves to determine the potency (IC50 or EC50) of the interactions. It is crucial to use functional assays where possible to understand if the binding event translates into a biological effect (inhibition or activation).
Caption: Tiered approach for off-target experimental validation.
Experimental Protocol: MAO-B Functional Inhibition Assay
This protocol measures the functional inhibition of the MAO-B enzyme.
-
Compound Preparation: Prepare serial dilutions of the test compounds (e.g., Derivative A and B) in assay buffer, typically from 100 µM down to 1 pM.
-
Enzyme Incubation: In a 96-well plate, add recombinant human MAO-B enzyme to each well. Add the diluted test compounds and a vehicle control. Incubate for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Scientist's Note: For irreversible inhibitors like this class, this pre-incubation step is critical to allow for the covalent modification of the FAD cofactor.
-
-
Substrate Addition: Initiate the enzymatic reaction by adding a substrate mix containing a MAO-B specific substrate (e.g., benzylamine), horseradish peroxidase (HRP), and a fluorogenic HRP substrate (e.g., Amplex Red).
-
Kinetic Reading: Immediately place the plate in a fluorescence plate reader. Measure the fluorescence signal every minute for 30-60 minutes. The rate of increase in fluorescence is proportional to MAO-B activity.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Plot the reaction rate against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Presentation: Comparative Off-Target Potency (IC50, µM)
| Target | Parent Compound | Derivative A | Derivative B | Derivative C | Selectivity Index (vs. LSD1) for C |
| On-Target: LSD1 | 0.015 | 0.012 | 0.020 | 0.018 | - |
| MAO-A | 0.050 | 0.045 | >10 | >10 | >555-fold |
| MAO-B | 0.035 | 0.580 | >10 | 0.095 | 5.3-fold |
| hERG Channel | >10 | >10 | 0.850 | >10 | >555-fold |
| 5-HT2B Receptor | 1.2 | 1.5 | 1.8 | >10 | >555-fold |
| CYP3A4 | >10 | 0.750 | >10 | >10 | >555-fold |
Selectivity Index = IC50 (Off-Target) / IC50 (On-Target)
Analysis of Results:
-
Derivative A: Shows improved selectivity against MAO-B but has a new liability at CYP3A4, indicating a high risk for drug-drug interactions.
-
Derivative B: Successfully eliminated MAO activity but introduced a potent hERG liability, a critical finding that likely makes it non-viable for further development.[15]
-
Derivative C: Successfully eliminated MAO-A, 5-HT2B, and CYP3A4 activity. It retains some MAO-B activity, but with a 5.3-fold selectivity window over its on-target LSD1 activity. This profile is the most promising, though the MAO-B activity must be considered in the context of the therapeutic indication.
Phase 4: Cellular Target Engagement - Confirming In-Cell Activity
A compound that inhibits a purified protein in a test tube may not necessarily engage that same target within the complex environment of a living cell. Cellular target engagement assays provide the ultimate validation that an off-target interaction is relevant in a physiological context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.
The Causality Behind CETSA: The principle is that when a drug binds to its target protein, it stabilizes the protein's structure. This stabilization makes the protein more resistant to denaturation when heated. By measuring the amount of soluble protein remaining after heating, we can infer target engagement.
Experimental Protocol: CETSA for MAO-B
-
Cell Treatment: Culture cells that endogenously express the off-target of interest (e.g., MAO-B). Treat the cells with a high concentration (e.g., 10x the IC50) of the test compound (Derivative C) or a vehicle control for 1-2 hours.
-
Heating: Harvest the cells, lyse them to release the proteins, and divide the lysate into several aliquots. Heat each aliquot to a different temperature (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes.
-
Separation: Centrifuge the heated samples to pellet the denatured, aggregated proteins. Collect the supernatant, which contains the soluble, non-denatured proteins.
-
Detection: Analyze the amount of the specific target protein (MAO-B) remaining in the supernatant using a standard protein detection method like Western Blot or ELISA.
-
Data Analysis: For both the vehicle- and drug-treated samples, plot the amount of soluble protein against the temperature. A successful target engagement will result in a rightward shift of the melting curve for the drug-treated sample, indicating a higher melting temperature (Tm).
Caption: Logic for selecting a lead candidate based on selectivity.
Final Synthesis and Conclusion
The systematic assessment of off-target effects is indispensable in the development of this compound derivatives. By integrating predictive in silico tools with a tiered in vitro screening approach—from broad panels to quantitative functional assays and finally to cellular validation—we can build a comprehensive and comparative understanding of a compound's selectivity profile.
References
-
Off-Target Effects Analysis. Creative Diagnostics. [Link]
-
In Vitro Safety Pharmacology Assays. Charles River Laboratories. [Link]
-
Computational/in silico methods in drug target and lead prediction. PMC - PubMed Central. [Link]
-
On-target and off-target-based toxicologic effects. PubMed. [Link]
-
LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. PubMed Central. [Link]
-
PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION. PMC - NIH. [Link]
-
In silico tools for off-target prediction. ResearchGate. [Link]
-
Industry-leading In Vitro Safety Pharmacology Profiling. Eurofins Discovery. [Link]
-
From Inhibitors to Degraders: Many Ways to Target LSD1 (KDM1A). Drug Hunter. [Link]
-
Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research, London. [Link]
-
web-based in silico variant-aware potential off-target site identification for genome editing applications. Nucleic Acids Research | Oxford Academic. [Link]
-
In vitro safety pharmacology profiling. European Pharmaceutical Review. [Link]
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Discngine. [Link]
-
Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. PMC - NIH. [Link]
-
Off-target effects of the septin drug forchlorfenuron on nonplant eukaryotes. PubMed - NIH. [Link]
-
LDS1 as a potential target in SCLC. YouTube. [Link]
-
Safety and Off-Target Drug Screening Services. Reaction Biology. [Link]
-
In Silico Target Prediction. Creative Biolabs. [Link]
-
(PDF) In silico off-target profiling for enhanced drug safety assessment. ResearchGate. [Link]
-
Predictive in silico off-target profiling in drug discovery. PubMed. [Link]
-
In Vitro Safety Pharmacology Study Services. Creative Biolabs. [Link]
-
In Silico Identification of LSD1 Inhibition-Responsive Targets in Small Cell Lung Cancer. MDPI. [Link]
-
Structure-based Systems Biology for Analyzing Off-target Binding. PMC. [Link]
-
Encountering unpredicted off-target effects of pharmacological inhibitors. PubMed. [Link]
Sources
- 1. drughunter.com [drughunter.com]
- 2. In Silico Identification of LSD1 Inhibition-Responsive Targets in Small Cell Lung Cancer [mdpi.com]
- 3. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Predictive in silico off-target profiling in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 11. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]
- 12. researchgate.net [researchgate.net]
- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 14. icr.ac.uk [icr.ac.uk]
- 15. criver.com [criver.com]
Safety Operating Guide
Essential Safety and Operational Guide for Handling 1-(4-Bromo-2-fluorophenyl)cyclopropanamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling 1-(4-Bromo-2-fluorophenyl)cyclopropanamine. As your partner in laboratory safety, we aim to build deep trust by delivering value beyond the product itself. This document is structured to provide a comprehensive, in-depth technical guide, moving beyond rigid templates to address the specific nature of this compound.
Hazard Analysis: A Synthesis of Functional Group Risks
Cyclopropylamine Moiety: The cyclopropylamine group is the primary driver of the compound's basicity and potential corrosivity. Amines can cause severe skin burns and eye damage.[1] They are also often flammable and can have toxic effects if inhaled or ingested.[2]
Bromo-Fluorophenyl Moiety: The presence of bromine and fluorine on the phenyl ring introduces hazards associated with halogenated organic compounds. These compounds can be toxic and pose environmental risks if not disposed of properly.
Based on this synthesis, this compound should be treated as a corrosive, flammable, and toxic substance.
Anticipated Hazard Profile:
| Hazard Class | Anticipated Effects |
| Corrosive | Causes severe skin burns and eye damage.[1] |
| Flammable | May be a flammable liquid and vapor. Vapors may form explosive mixtures with air.[2] |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled. |
| Environmental Hazard | Halogenated organic compounds require specific disposal procedures to prevent environmental contamination.[3][4][5] |
Personal Protective Equipment (PPE): Your Last Line of Defense
While engineering controls like fume hoods are the first and most important line of defense, appropriate PPE is crucial for personal safety.[6] The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[7]
Recommended PPE for Handling this compound:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield.[8] | Protects against splashes of the corrosive liquid. A face shield provides an additional layer of protection for the entire face. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). | Provides a barrier against skin contact with the corrosive and potentially toxic compound. Always check the glove manufacturer's compatibility chart. |
| Body Protection | Flame-resistant lab coat worn over long-sleeved clothing and long pants. | Protects against splashes and in the event of a fire. |
| Footwear | Closed-toe shoes made of a non-porous material. | Protects feet from spills. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary for procedures with a high potential for aerosol generation or if working outside of a fume hood. | Protects against the inhalation of harmful vapors. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A clear and well-rehearsed operational plan is essential to minimize the risk of exposure and accidents.
Step 1: Preparation and Pre-Work Checklist
-
Review the Safety Data Sheet (SDS): Although a specific SDS is unavailable, review the SDS for similar compounds like cyclopropylamine and other bromo-fluoro-phenyl derivatives.
-
Ensure Engineering Controls are Functional: Verify that the chemical fume hood has a current inspection sticker and is functioning correctly.
-
Assemble all Necessary Materials: Have all reagents, glassware, and equipment ready within the fume hood to minimize movement in and out of the containment area.
-
Locate Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.
-
Don an Appropriate PPE Ensemble: Put on all required PPE before handling the chemical.
Step 2: Handling and In-Use Procedures
-
Work Exclusively Within a Fume Hood: All manipulations of this compound should be performed in a certified chemical fume hood.
-
Use Grounded Equipment: To prevent the ignition of flammable vapors from static discharge, ensure all metal equipment is properly grounded.[1]
-
Avoid Incompatible Materials: Keep the compound away from strong oxidizing agents and acids.[9]
-
Keep Containers Tightly Closed: When not in use, ensure the container is securely sealed to prevent the release of vapors.[1]
-
Use a Vapor-Suppressing Foam for Spills: In the event of a spill, a vapor-suppressing foam can be used to reduce the spread of flammable and toxic vapors.[2]
Step 3: Post-Handling and Decontamination
-
Decontaminate Work Surfaces: After use, thoroughly decontaminate the work area with a suitable solvent and then soap and water.
-
Properly Remove and Dispose of PPE: Remove PPE in a manner that avoids cross-contamination and dispose of it in the appropriate waste stream.
-
Wash Hands Thoroughly: After removing gloves, wash your hands with soap and water.
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal of this compound and any associated waste is critical to protect the environment and comply with regulations. As a halogenated organic compound, it must be disposed of as hazardous waste.[3][4][5]
Step-by-Step Disposal Procedure:
Step 1: Waste Segregation
-
Designated Waste Container: Collect all waste containing this compound in a dedicated, clearly labeled, and sealed container for halogenated organic waste.[3][10]
-
Avoid Mixing: Do not mix halogenated waste with non-halogenated waste, as this can complicate and increase the cost of disposal.[4][5]
Step 2: Labeling
-
Clear and Accurate Labeling: Label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream.[10]
Step 3: Storage
-
Secondary Containment: Store the waste container in a designated satellite accumulation area with secondary containment to prevent spills.
-
Away from Incompatibles: Ensure the storage area is away from incompatible materials, such as strong acids and oxidizers.[9]
Step 4: Final Disposal
-
Contact Environmental Health and Safety (EHS): Follow your institution's procedures for hazardous waste pickup. Contact your EHS department to arrange for the final disposal of the halogenated waste.
-
Incineration: Halogenated organic wastes are typically disposed of via high-temperature incineration by a licensed hazardous waste disposal facility.[3]
Emergency Procedures: Preparedness is Key
In the event of an emergency, a swift and informed response can significantly mitigate the consequences.
Spill Response:
-
Evacuate and Alert: Immediately evacuate the area and alert nearby personnel.
-
Isolate the Area: Cordon off the spill area to prevent entry.
-
Remove Ignition Sources: If it is safe to do so, remove any potential ignition sources from the vicinity.[2]
-
Consult EHS: Contact your institution's EHS department for guidance on spill cleanup. For small spills, trained personnel wearing appropriate PPE may use an absorbent material to contain the spill.
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
By adhering to these guidelines, you can handle this compound with the necessary precautions to ensure your safety and the integrity of your research.
References
-
Storemasta. (2023, October 4). How Do You Handle Chemicals That Are Flammable and Corrosive? Storemasta Blog. [Link]
-
Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards. [Link]
-
Unknown. Hazardous Waste Segregation. [Link]
-
University of Arizona. (2015, July 22). Personal Protective Equipment Selection Guide. [Link]
-
University of Nebraska Medical Center. Laboratory PPE Selection Guide. [Link]
-
Brandeis University. Corrosive Chemicals | Laboratory Safety. [Link]
-
Centers for Disease Control and Prevention. (2007). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. [Link]
-
University of California, Santa Barbara. Personal Protective Equipment – Lab Safety. [Link]
-
Centers for Disease Control and Prevention. Pocket Guide to Chemical Hazards Introduction | NIOSH. [Link]
-
Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. [Link]
-
Tri-iso. MATERIAL SAFETY DATA SHEET. [Link]
-
The Center for Construction Research and Training. Understanding the NIOSH Pocket Guide to Chemical Hazards. [Link]
-
Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. [Link]
-
Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards. [Link]
-
University of British Columbia. Organic Solvent Waste Disposal. [Link]
-
The Chemistry Blog. (2024, June 5). Safe Handling of Corrosive Chemicals. [Link]
-
U.S. Department of Health & Human Services. Personal Protective Equipment (PPE). [Link]
-
Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. [Link]
Sources
- 1. tri-iso.com [tri-iso.com]
- 2. TERTIARY AMINES (OR) CORROSIVE FLAMMABLE LIQUID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. bucknell.edu [bucknell.edu]
- 4. 7.2 Organic Solvents [ehs.cornell.edu]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. Personal Protective Equipment – Lab Safety [ehs.lbl.gov]
- 7. unmc.edu [unmc.edu]
- 8. Corrosive Chemicals | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 9. blog.storemasta.com.au [blog.storemasta.com.au]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
